molecular formula C17H13NO2S B15553095 (E)-Hbt-O

(E)-Hbt-O

Cat. No.: B15553095
M. Wt: 295.4 g/mol
InChI Key: CSYIZCNFOUDSAY-VOTSOKGWSA-N
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Description

(E)-Hbt-O is a useful research compound. Its molecular formula is C17H13NO2S and its molecular weight is 295.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

(E)-4-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]but-3-en-2-one

InChI

InChI=1S/C17H13NO2S/c1-11(19)6-7-12-8-9-15(20)13(10-12)17-18-14-4-2-3-5-16(14)21-17/h2-10,20H,1H3/b7-6+

InChI Key

CSYIZCNFOUDSAY-VOTSOKGWSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (E)-Hbt-O: A Fluorescent Probe for pH Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Hbt-O, systematically named (E)-4-(2-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)but-3-en-2-one, is a fluorescent probe belonging to the 2-(2'-hydroxyphenyl)benzothiazole (HBT) family of molecules. HBT and its derivatives are known for their unique photophysical properties, primarily governed by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This process endows them with a large Stokes shift and environmental sensitivity, making them valuable tools in various chemical and biological applications. This compound, in particular, is utilized for monitoring pH fluctuations in cellular environments. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a benzothiazole (B30560) ring system linked to a phenol (B47542) group, which is further substituted with a butenone chain. The "(E)" designation specifies the stereochemistry of the double bond in the butenone moiety.

Chemical Identifiers

IdentifierValue
IUPAC Name (E)-4-(2-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)but-3-en-2-one
CAS Number 2056899-56-8
Molecular Formula C₁₇H₁₃NO₂S
Molecular Weight 295.36 g/mol
SMILES CC(/C=C/C1=CC=C(O)C(C2=NC3=CC=CC=C3S2)=C1)=O

Physicochemical and Photophysical Properties

The key feature of HBT-based probes is their fluorescence, which is highly dependent on the surrounding environment, particularly the pH. The fluorescence arises from the ESIPT phenomenon. Upon excitation, a proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring, leading to the formation of a transient keto-tautomer. This tautomer is responsible for the characteristic fluorescence with a large Stokes shift.

pH-Dependent Fluorescence:

The fluorescence of this compound is sensitive to pH changes due to the protonation/deprotonation of the phenolic hydroxyl group. In acidic environments, the ESIPT process is favored, leading to a specific fluorescence emission. As the pH increases and the phenol group deprotonates, the photophysical properties of the molecule change, resulting in a shift or quenching of the fluorescence signal. This pH-dependent fluorescence allows for the ratiometric or intensiometric measurement of pH. HBT was reported to be protonated to the keto form in slightly acidic solutions (pH 6.0 and 6.4), which increases the fluorescence emission at approximately 510 nm through the ESIPT process. At a pH of 7.0, both blue and green signals were observed. Under physiological pH (7.4) and weak basic conditions (pH 8.0), blue fluorescence was predominantly observed through enol emission.[1]

Synthesis

A detailed, validated synthesis protocol for this compound is not explicitly available in the public domain. However, based on the synthesis of structurally related compounds, a plausible synthetic route can be proposed. The synthesis of the core 2-(hydroxyphenyl)benzothiazole scaffold can be achieved through the condensation of a 2-aminothiophenol (B119425) derivative with a substituted salicylic (B10762653) acid or its derivative. The butenone side chain can then be introduced via a Claisen-Schmidt condensation between the appropriately substituted 2-(hydroxyphenyl)benzothiazole and acetone.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available in peer-reviewed literature. However, the expected spectral characteristics can be inferred from the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the benzothiazole and phenyl rings, the vinyl protons of the butenone chain (with a coupling constant characteristic of the E-configuration), and the methyl protons of the acetyl group. The phenolic proton would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would display signals for the carbon atoms of the benzothiazole and phenyl rings, the carbonyl carbon, and the carbons of the butenone chain.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the phenol (typically broad), C=O stretch of the ketone, C=C stretching of the aromatic rings and the butenone chain, and C-N and C-S stretching of the benzothiazole ring.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve cleavage of the butenone side chain and fragmentation of the benzothiazole ring system.

Mechanism of Action as a pH Probe

The functioning of this compound as a pH probe is based on the modulation of its ESIPT process by the surrounding pH.

pH_Sensing_Mechanism Enol_Form_S0 Enol Form (Protonated) Phenolate_Form_S0 Phenolate Form (Deprotonated) Enol_Form_S0->Phenolate_Form_S0 + OH⁻ - H₂O Enol_Form_S1 Enol Form Enol_Form_S0->Enol_Form_S1 Excitation (hν) Phenolate_Form_S0->Enol_Form_S0 + H₃O⁺ - H₂O Phenolate_Form_S1 Phenolate Form* Phenolate_Form_S0->Phenolate_Form_S1 Excitation (hν) Enol_Form_S1->Enol_Form_S0 Fluorescence (Normal) Keto_Tautomer_S1 Keto Tautomer Enol_Form_S1->Keto_Tautomer_S1 ESIPT Keto_Tautomer_S1->Enol_Form_S0 Fluorescence (ESIPT) Phenolate_Form_S1->Phenolate_Form_S0 Fluorescence (Phenolate) Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_calibration Calibration cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Loading Incubate Cells with This compound Working Solution Stock_Solution->Loading Cell_Culture Culture Cells to Desired Confluency Cell_Culture->Loading Wash Wash to Remove Excess Probe Loading->Wash Imaging Acquire Fluorescence Images Wash->Imaging Calibrate Equilibrate pH and Acquire Images Wash->Calibrate Ratio Calculate Fluorescence Intensity Ratios Imaging->Ratio Calibration_Buffers Prepare Calibration Buffers (with Nigericin) Calibration_Buffers->Calibrate Curve Generate Calibration Curve Calibrate->Curve pH_Determination Determine Intracellular pH from Calibration Curve Curve->pH_Determination Ratio->pH_Determination

References

(E)-Hbt-O: A Comprehensive Technical Guide to its Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (E)-Hbt-O, an isomer of the fluorescent probe HBT-O, which is utilized for monitoring subtle pH fluctuations in living cells. This document details the synthetic pathway, experimental protocols, and in-depth characterization of this important research compound.

Introduction

This compound, a derivative of 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT), is a fluorescent molecule of significant interest in cellular biology and drug development. Its parent compound, HBT-O, is recognized for its sensitivity to pH changes, a critical parameter in various physiological and pathological processes. The (E)-isomer, referring to the stereochemistry of the but-1-en-1-yl group, is expected to share these pH-sensing properties, potentially with unique photophysical characteristics. The fluorescence of these probes is based on an intramolecular charge transfer (ICT) mechanism, which is modulated by protonation and deprotonation of the phenolic hydroxyl group in response to changes in the cellular environment.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, beginning with the formation of the core 2-(2-hydroxyphenyl)benzothiazole structure, followed by the introduction of the but-1-en-1-yl side chain.

Synthesis of 2-(2-hydroxyphenyl)benzothiazole (HBT)

The foundational HBT core is synthesized via the condensation of 2-aminothiophenol (B119425) with 2-hydroxybenzaldehyde.

Experimental Protocol:

  • To a 50 mL round-bottom flask, add 2-hydroxybenzaldehyde (244.2 mg, 2 mmol) and anhydrous ethanol (B145695) (10 mL).

  • Add 2-aminobenzenethiol (275.4 mg, 2.2 mmol) to the solution.

  • Add two drops of formic acid as a catalyst.

  • Heat the mixture to 90 °C and reflux for 2.5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool, leading to the precipitation of the product.

  • Filter the precipitate and wash it five times with cold anhydrous ethanol.

  • Dry the resulting faint yellow product, 2-(2'-hydroxyphenyl)benzothiazole (HBT), under an infrared lamp.

Synthesis of HBT-O and its (E)-isomer

The subsequent step involves the alkylation of the HBT core to introduce the side chain, leading to the formation of HBT-O, from which the (E)-isomer can be isolated or may be the predominant product under specific reaction conditions. The synthesis of HBT-O, as described by Sun M, et al., involves the reaction of a substituted HBT with a butene derivative. While the specific details for the exclusive synthesis of the (E)-isomer are not extensively documented in publicly available literature, it is understood to be an isomer of HBT-O.[1][2]

General Synthetic Approach:

The synthesis of HBT-O and its isomers generally involves the reaction of a functionalized 2-(2-hydroxyphenyl)benzothiazole with a suitable butene derivative. The stereochemistry of the final product (E or Z) is influenced by the reaction conditions and the starting materials.

Characterization of this compound

A thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole (B30560) and hydroxyphenyl rings, as well as the protons of the but-1-en-1-yl group. The coupling constants between the vinyl protons of the butene chain are critical for confirming the (E)-stereochemistry.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming the overall structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for HBT Core Structure

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.2115 - 157
Phenolic OH~11.6 (broad singlet)-

Note: The specific chemical shifts for this compound will be influenced by the but-1-en-1-yl substituent.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₇H₁₃NO₂S
Molecular Weight295.36 g/mol
Key Fragment Ions (m/z)Predictions based on the fragmentation of the benzothiazole ring and cleavage of the side chain. Common fragments include the benzothiazole cation.

Experimental Workflows and Signaling Pathways

Synthesis Workflow

The synthesis of this compound follows a logical progression from starting materials to the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents & Conditions cluster_product Final Product 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde->Condensation 2-(2-hydroxyphenyl)benzothiazole (HBT) 2-(2-hydroxyphenyl)benzothiazole (HBT) Alkylation Alkylation 2-(2-hydroxyphenyl)benzothiazole (HBT)->Alkylation Butene derivative Butene derivative Butene derivative->Alkylation Base / Catalyst Base / Catalyst Base / Catalyst->Alkylation Solvent Solvent Solvent->Alkylation Heat Heat Heat->Alkylation This compound This compound Condensation->2-(2-hydroxyphenyl)benzothiazole (HBT) Alkylation->this compound

Caption: General synthesis workflow for this compound.

Characterization Workflow

A systematic workflow is employed to characterize the synthesized compound.

Characterization_Workflow cluster_techniques Analytical Techniques Synthesized this compound Synthesized this compound Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) Synthesized this compound->Purification (e.g., Column Chromatography) Structural Confirmation Structural Confirmation Purification (e.g., Column Chromatography)->Structural Confirmation NMR Spectroscopy NMR Spectroscopy Structural Confirmation->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Confirmation->Mass Spectrometry Purity Analysis (e.g., HPLC) Purity Analysis (e.g., HPLC) Structural Confirmation->Purity Analysis (e.g., HPLC) ¹H NMR ¹H NMR NMR Spectroscopy->¹H NMR ¹³C NMR ¹³C NMR NMR Spectroscopy->¹³C NMR HRMS (Exact Mass) HRMS (Exact Mass) Mass Spectrometry->HRMS (Exact Mass) Fragmentation Pattern Fragmentation Pattern Mass Spectrometry->Fragmentation Pattern

Caption: Workflow for the characterization of this compound.

pH Sensing Signaling Pathway

The pH sensing mechanism of HBT-O is based on an intramolecular charge transfer (ICT) process. In an acidic environment, the phenolic hydroxyl group is protonated. Upon excitation, this proton can be transferred, leading to a change in the electronic structure and a corresponding shift in the fluorescence emission.

pH_Sensing_Pathway cluster_environment Cellular Environment cluster_probe Probe State cluster_process Photophysical Process Acidic pH (High [H⁺]) Acidic pH (High [H⁺]) Protonated this compound Protonated this compound Acidic pH (High [H⁺])->Protonated this compound Neutral/Basic pH (Low [H⁺]) Neutral/Basic pH (Low [H⁺]) Deprotonated this compound Deprotonated this compound Neutral/Basic pH (Low [H⁺])->Deprotonated this compound Excitation (Light Absorption) Excitation (Light Absorption) Protonated this compound->Excitation (Light Absorption) ICT_Shifted Altered ICT Deprotonated this compound->Excitation (Light Absorption) ICT_Normal Normal ICT Intramolecular Charge Transfer (ICT) Intramolecular Charge Transfer (ICT) Excitation (Light Absorption)->Intramolecular Charge Transfer (ICT) Fluorescence Emission Fluorescence Emission Intramolecular Charge Transfer (ICT)->Fluorescence Emission Intramolecular Charge Transfer (ICT)->ICT_Shifted Shifted Emission Intramolecular Charge Transfer (ICT)->ICT_Normal Normal Emission

Caption: Proposed pH sensing mechanism of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and materials science. Further research into the specific photophysical properties of the (E)-isomer compared to its (Z)-counterpart and the parent HBT-O will be crucial for its optimized application as a fluorescent pH probe.

References

The (E)-Hbt-O Fluorescence Mechanism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence mechanism of (E)-Hbt-O and related 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives. The core of their unique photophysical properties lies in the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). This process results in a significant Stokes shift, dual fluorescence, and high sensitivity to the molecular environment, making these compounds valuable as fluorescent probes in biological imaging and materials science.

Core Fluorescence Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The fluorescence of this compound originates from a four-level photochemical process initiated by the absorption of light. In its ground state, the molecule exists in an enol tautomeric form, characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the benzothiazole (B30560) ring.

Upon photoexcitation, the electronic distribution of the molecule changes, leading to an increase in the acidity of the hydroxyl proton and the basicity of the nitrogen atom. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom, occurring on the femtosecond timescale. This proton transfer results in the formation of an excited keto tautomer.

The excited keto form is energetically lower than the excited enol form and is responsible for the characteristic, large Stokes-shifted fluorescence emission. After emission, the keto tautomer returns to its ground state, where it is unstable and rapidly reverts to the more stable enol form, completing the cycle. This process can be either the sole deactivation pathway or in competition with the fluorescence from the enol form, leading to dual fluorescence in some cases. The efficiency of the ESIPT process can be influenced by factors such as solvent polarity and the presence of electron-donating or withdrawing substituents on the HBT core.

Quantitative Photophysical Data

The photophysical properties of HBT derivatives are highly dependent on the solvent environment and the specific substituents on the aromatic rings. Below is a summary of representative data for the parent HBT molecule and a common derivative.

ParameterHBT in CyclohexaneHBT in Ethanol4'-diethylamino-HBT (AHBT)
Absorption Maxima (λ_abs) 287 nm, 335 nm[1]287 nm, 335 nm[1]~380 nm
Enol Emission Maxima (λ_em) 385 nm[1]385 nm[1]~430 nm
Keto Emission Maxima (λ_em) 512 nm[1]512 nm[1]~580 nm
Stokes Shift (Keto) ~177 nm~177 nm~200 nm
Fluorescence Quantum Yield (Φ_F) High ESIPT efficiencyLower ESIPT efficiency[1]Not specified
ESIPT Rate Constant (k_ESIPT) > 3 x 10¹⁰ s⁻¹Not specified> 3 x 10¹⁰ s⁻¹

Experimental Protocols

Synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT) Derivatives

General Procedure:

  • Condensation: A substituted 2-aminothiophenol (B119425) is reacted with a substituted salicylic (B10762653) acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or in a high-boiling point solvent like ethylene (B1197577) glycol.

  • Heating: The reaction mixture is heated to a high temperature (e.g., 180-220 °C) for several hours to drive the condensation and cyclization.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica (B1680970) gel.

Femtosecond Transient Absorption Spectroscopy

This technique is employed to observe the ultrafast dynamics of the ESIPT process.

  • Sample Preparation: A solution of the HBT derivative in the solvent of interest is prepared in a cuvette. The concentration should be adjusted to have an optical density of ~0.5-1.0 at the excitation wavelength.

  • Excitation (Pump): The sample is excited with an ultrashort laser pulse (e.g., 100 fs) at a wavelength corresponding to the absorption band of the enol form (e.g., 335 nm).

  • Probing: A second, time-delayed, broadband ultrashort pulse (the probe) is passed through the sample. The probe pulse is generated by focusing a portion of the fundamental laser output into a nonlinear crystal (e.g., sapphire) to generate a white-light continuum.

  • Data Acquisition: The change in absorbance of the probe light is measured as a function of the time delay between the pump and probe pulses. The appearance of a stimulated emission signal at longer wavelengths provides direct evidence for the formation of the excited keto tautomer and allows for the determination of the ESIPT rate constant.

Computational Modeling (DFT and TD-DFT)

Computational chemistry provides valuable insights into the ESIPT mechanism.

  • Ground State Optimization (DFT): The geometry of the enol and keto tautomers in the ground electronic state (S₀) is optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Excited State Optimization (TD-DFT): The geometry of the enol and keto tautomers in the first singlet excited state (S₁) is optimized using Time-Dependent DFT (TD-DFT) with the same functional and basis set.

  • Potential Energy Surface Scan: To determine the energy barrier for the proton transfer, a potential energy surface scan is performed by systematically varying the O-H bond length and calculating the energy of the system in both the ground and excited states.

  • Spectra Simulation: The absorption and emission spectra are simulated from the optimized ground and excited state geometries, respectively, to compare with experimental data.

Live-Cell Imaging with HBT-based Probes

HBT derivatives can be designed as fluorescent probes for specific analytes in living cells, such as reactive oxygen species (ROS).

  • Cell Culture: Plate cells (e.g., HeLa) on a glass-bottom dish suitable for microscopy and culture overnight.

  • Probe Loading: Incubate the cells with a solution of the HBT-based probe in cell culture medium for a specific duration (e.g., 30 minutes). The optimal concentration and incubation time should be determined empirically.

  • Induction of Analyte (optional): To observe the probe's response, cells can be treated with a stimulus to induce the production of the target analyte (e.g., H₂O₂ to induce oxidative stress).

  • Imaging: Wash the cells with phosphate-buffered saline (PBS) and image using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.

Visualizations

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol (S0) Enol (S0) Enol* (S1) Enol* (S1) Enol (S0)->Enol* (S1) Photoexcitation Keto (S0) Keto (S0) Keto (S0)->Enol (S0) Tautomerization (ps) Enol* (S1)->Enol (S0) Fluorescence (ns, minor) Keto* (S1) Keto* (S1) Enol* (S1)->Keto* (S1) ESIPT (fs) Keto* (S1)->Keto (S0) Fluorescence (ns)

Caption: The four-level photochemical cycle of the ESIPT mechanism in this compound.

ROS_Signaling_Pathway Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria ROS Production (e.g., H2O2) ROS Production (e.g., H2O2) Mitochondria->ROS Production (e.g., H2O2) HBT-based Probe HBT-based Probe ROS Production (e.g., H2O2)->HBT-based Probe Oxidation & Activation Cellular Response Cellular Response ROS Production (e.g., H2O2)->Cellular Response Fluorescence Signal Fluorescence Signal HBT-based Probe->Fluorescence Signal Detection Apoptosis Apoptosis Cellular Response->Apoptosis

Caption: Use of an HBT-based probe to detect ROS in a cellular signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Synthesis Synthesis Purification Purification Synthesis->Purification Spectroscopy Spectroscopy Purification->Spectroscopy Computation Computation Purification->Computation Cellular Imaging Cellular Imaging Spectroscopy->Cellular Imaging Computation->Spectroscopy Validation

Caption: A typical experimental workflow for studying HBT-based fluorescent probes.

References

Introduction to Excited-State Intramolecular Proton Transfer (ESIPT)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Excited-State Intramolecular Proton Transfer of 2-(2-Hydroxyphenyl)benzothiazole (HBT) and its Derivatives

Executive Summary: Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical reaction involving the transfer of a proton within a molecule upon photoexcitation. 2-(2-Hydroxyphenyl)benzothiazole (HBT) and its derivatives are archetypal examples of molecules exhibiting this phenomenon. This technical guide provides a comprehensive overview of the core ESIPT mechanism in HBT, detailing the structural and electronic changes that occur. It summarizes key quantitative photophysical data, outlines established experimental and computational protocols for studying ESIPT, and explores the factors influencing the process, such as solvent effects and substituent modifications. The potential applications of these molecules as fluorescent probes and in materials science are also discussed, making this a vital resource for researchers, scientists, and professionals in drug development.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a molecule undergoes tautomerization in its electronically excited state through the transfer of a proton.[1] This reaction is typically observed in molecules that possess both a proton donor group (e.g., hydroxyl, -OH) and a proton acceptor group (e.g., imine nitrogen, =N-) connected by an intramolecular hydrogen bond.[2] Upon absorption of light, the acidity and basicity of the donor and acceptor sites, respectively, are significantly altered, which facilitates an ultrafast proton transfer.[2][3]

A key characteristic of ESIPT-capable molecules is their exceptionally large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission.[1] This can result in dual fluorescence: a normal emission from the original excited state (enol form) and a significantly red-shifted emission from the proton-transferred tautomer (keto form).[1][4] This unique property makes ESIPT fluorophores highly valuable for applications in fluorescent probes, bioimaging, luminescent materials, and photosensitizers.[5]

The molecule 2-(2-Hydroxyphenyl)benzothiazole (HBT) is a canonical system for studying ESIPT.[6][7][8] Its rigid structure and pre-existing intramolecular hydrogen bond between the phenolic hydroxyl group and the thiazole (B1198619) nitrogen atom create an ideal framework for the ESIPT process to occur efficiently.

The Core Mechanism of HBT Excited-State Intramolecular Proton Transfer

The ESIPT process in HBT follows a four-level photocycle involving two distinct chemical forms: the enol tautomer (E) and the keto tautomer (K).

  • Photoexcitation: The process begins with the absorption of a photon by the stable ground-state enol form (E), promoting it to the Franck-Condon excited singlet state (E*).[2] This electronic transition redistributes the electron density within the molecule, significantly increasing the acidity of the phenolic proton donor and the basicity of the benzothiazole (B30560) nitrogen acceptor.[3]

  • Proton Transfer (ESIPT): In the excited state, the strengthened intramolecular hydrogen bond facilitates an ultrafast transfer of the proton from the oxygen atom to the nitrogen atom.[7][8] This forms the excited keto tautomer (K*). This transfer is often barrierless or has a very low energy barrier and occurs on a femtosecond to picosecond timescale.[7][9]

  • Fluorescence Emission: The excited keto form (K*) relaxes to its ground state (K) by emitting a photon. This fluorescence is characterized by a large Stokes shift relative to the initial absorption of the enol form.[2]

  • Back Proton Transfer: The ground-state keto form (K) is generally unstable and rapidly undergoes a back-proton transfer to regenerate the thermodynamically more stable ground-state enol form (E), completing the cycle.

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) E Enol (E) E_star Enol* (E) E->E_star Absorption (fs) K Keto (K) K->E Back Proton Transfer (ps) K_star Keto (K*) E_star->K_star ESIPT (fs-ps) K_star->K Fluorescence (ns) (Large Stokes Shift)

Photophysical Properties and Quantitative Data

The photophysical properties of HBT and its derivatives are central to their function. These properties are highly sensitive to the molecular structure and the surrounding environment. Theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are often employed to predict and corroborate experimental findings.[5][10]

Structural Parameters

Upon photoexcitation from the S0 to the S1 state, the intramolecular hydrogen bond strengthens, which is a prerequisite for ESIPT. This is evidenced by changes in key bond lengths and angles.

CompoundStateO–H Bond Length (Å)H···N Distance (Å)
HBTM-1 S00.9991.677
S11.0471.524
HBTM-2 S00.9991.678
S11.0221.590
HBTM-3 S00.9991.678
S11.0111.627
Table 1: Calculated hydrogen bond parameters for HBT--related derivatives (HBTM) in the ground (S0) and first excited (S1) states, showing the lengthening of the O-H bond and shortening of the H···N distance upon excitation.[5]
Spectroscopic Data

The absorption and emission characteristics are defining features of ESIPT molecules. The large Stokes shift is a direct consequence of the structural relaxation and proton transfer in the excited state.

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
HBTM-1 DMSO387535148
HBTM-2 DMSO415580165
HBTM-3 DMSO450632182
ENF Dichloromethane433 (Calculated)--
~420 (Experimental)
Table 2: Calculated and experimental spectroscopic data for HBT derivatives, demonstrating the characteristic large Stokes shifts.[5][11]
Vibrational Frequencies

Infrared (IR) spectroscopy provides further evidence for the strengthening of the intramolecular hydrogen bond in the excited state. A significant redshift in the O–H stretching frequency from the S0 to the S1 state indicates a weaker, more labile O-H bond, which facilitates proton transfer.[5][12]

CompoundO–H Stretch (S0, cm⁻¹)O–H Stretch (S1, cm⁻¹)Redshift (cm⁻¹)
HBTM-1 3076.922254.63822.29
HBTM-2 3081.802652.38429.42
HBTM-3 3084.812845.68239.13
Table 3: Calculated O–H stretching vibrational frequencies for HBT-related derivatives, showing a pronounced redshift upon excitation to the S1 state.[5]

Factors Influencing the ESIPT Process

Solvent Effects

The solvent environment can significantly modulate the ESIPT process.[2][13]

  • Nonpolar Solvents: In nonpolar solvents like cyclohexane, the intramolecular hydrogen bond is preserved, and the ESIPT process is highly efficient.[13]

  • Polar Protic Solvents: Polar protic solvents (e.g., ethanol, methanol) can form intermolecular hydrogen bonds with the HBT molecule.[2] This can compete with the intramolecular hydrogen bond, potentially disrupting the ESIPT pathway and leading to an increase in the normal enol emission at the expense of the tautomer fluorescence.[13][14]

  • Polar Aprotic Solvents: In polar aprotic solvents (e.g., DMSO, DMF), the ESIPT process is generally favorable. However, strong solvent polarity can influence the energy levels of the excited states and may lead to deprotonation, forming an anionic species with distinct emission properties.[6][15]

Substituent Effects

Modifying the HBT scaffold with electron-donating or electron-withdrawing groups can fine-tune the ESIPT process and the resulting photophysical properties.

  • Electron-Withdrawing Groups: These groups can weaken the intramolecular hydrogen bond, potentially making the ESIPT process less favorable.[13]

  • Extended π-Conjugation: Increasing the number of C=C double bonds in the molecular structure can lead to a redshift in both absorption and emission wavelengths and an increase in the Stokes shift.[5] However, it may also weaken the intramolecular hydrogen bond and increase the energy barrier for proton transfer.[5]

Experimental and Computational Protocols

The study of ESIPT is a multidisciplinary effort, combining organic synthesis, advanced spectroscopy, and computational chemistry.

Synthesis Protocols

The synthesis of HBT and its derivatives typically involves the condensation of a substituted 2-aminophenol (B121084) with a corresponding benzoic acid or benzaldehyde (B42025) derivative. Specific protocols are well-established in the chemical literature. For instance, the synthesis of 2,4-bis(benzo[d]thiazol-2-yl)phenol involves reacting 2,4-diaminophenol (B1205310) with 2-mercaptobenzoic acid.[15]

Spectroscopic Methodologies

Steady-State Spectroscopy:

  • UV-Vis Absorption: Measures the electronic transitions from the ground state. Samples are dissolved in a suitable solvent in a quartz cuvette and analyzed using a spectrophotometer. The absorption spectra of HBT typically show peaks in the 260-370 nm range.[13]

  • Fluorescence Spectroscopy: Measures the emission from the excited state. The sample is excited at a wavelength corresponding to its absorption maximum, and the emitted light is collected, typically at a 90-degree angle, and analyzed by a fluorometer.

Time-Resolved Spectroscopy: These techniques are crucial for studying the dynamics of the ESIPT process, which occurs on ultrafast timescales.

  • Time-Correlated Single Photon Counting (TCSPC): This technique measures fluorescence lifetimes in the picosecond to nanosecond range.[16] It provides information on the decay kinetics of the excited states involved in the ESIPT cycle.

  • Femtosecond Transient Absorption Spectroscopy (fs-TAS): This is a powerful pump-probe technique for monitoring ultrafast chemical events.[17][18] A strong "pump" pulse excites the molecule, and a weaker, time-delayed "probe" pulse measures the change in absorption of the sample. By varying the delay time between the pump and probe, the formation and decay of transient species, such as the excited enol and keto forms, can be tracked with femtosecond resolution.[8][17]

Experimental_Workflow cluster_setup Femtosecond Transient Absorption Spectrometer Laser Femtosecond Laser Source (~800 nm, <100 fs) Splitter Beam Splitter Laser->Splitter Pump_Path Optical Parametric Amplifier (OPA) (Tunable Pump Wavelength) Splitter->Pump_Path 50% Delay Optical Delay Line Splitter->Delay 50% Sample Sample Cuvette Pump_Path->Sample Pump Pulse Probe_Path White Light Generation (Broadband Probe) Probe_Path->Sample Probe Pulse Delay->Probe_Path Detector Spectrometer / CCD Detector Sample->Detector Computer Data Acquisition & Analysis Detector->Computer

Computational Protocols

Theoretical calculations are indispensable for understanding the ESIPT mechanism at a molecular level.

  • Methodology: DFT is used to optimize the geometric structures in the ground state (S0), while TD-DFT is used for the excited state (S1).[5][10]

  • Basis Sets: Common basis sets include 6-311++G(d,p) or TZVP.[2][12]

  • Solvent Modeling: The effect of the solvent is often incorporated using the Polarizable Continuum Model (PCM).[2][14]

  • Analysis:

    • Geometry Optimization: Confirms the structural changes upon excitation.[5]

    • Vibrational Analysis: Calculation of IR spectra to confirm hydrogen bond strengthening.[12]

    • Potential Energy Curves (PECs): Constructed by scanning the O-H coordinate to determine the energy barrier for the proton transfer reaction in both the ground and excited states.[5][11]

    • Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals the nature of the electronic transitions and charge transfer characteristics.[3][5]

Applications in Research and Drug Development

The unique photophysical properties of HBT derivatives make them suitable for a variety of applications.

  • Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment (polarity, pH, viscosity) allows for their use in detecting specific analytes, ions, and biomolecules.[19]

  • Bioimaging: Their large Stokes shifts are advantageous in biological imaging as they minimize self-absorption and reduce background interference from autofluorescence.[5]

  • Materials Science: HBT-based molecules are used in the development of organic light-emitting diodes (OLEDs), luminescent materials, and photochromic materials.[2][13]

  • Drug Development: While not drugs themselves, ESIPT probes can be used as tools in drug development. For example, they can be designed to monitor changes in the cellular microenvironment or to track the delivery of a therapeutic agent by reporting on local conditions. Their application aligns with the increasing use of biomarkers to characterize drug effects and understand pharmacologic mechanisms.[20]

Conclusion

The excited-state intramolecular proton transfer in 2-(2-Hydroxyphenyl)benzothiazole (HBT) is a well-studied, ultrafast photochemical process that serves as a cornerstone for designing advanced functional molecules. The transfer of a proton from the enol to the keto tautomer upon photoexcitation results in a characteristic large Stokes-shifted fluorescence. This process is intricately controlled by both the intrinsic molecular structure and the external solvent environment. A synergistic approach combining advanced spectroscopic techniques and high-level quantum chemical calculations has provided profound insights into the dynamics and mechanism of ESIPT. The continued exploration and functionalization of the HBT scaffold promise to yield novel materials and probes for a wide range of applications, from materials science to biomedical research and diagnostics.

References

(E)-Hbt-O: A Comprehensive Technical Guide to its Photophysical and Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the photophysical and spectroscopic properties of (E)-Hbt-O, a member of the 2-(2'-hydroxyphenyl)benzothiazole (HBT) family of fluorophores. While specific quantitative data for the this compound isomer is not extensively reported in public literature, this guide extrapolates its expected behavior based on the well-documented characteristics of closely related HBT derivatives. HBT compounds are renowned for their unique photophysical behavior, primarily governed by Excited-State Intramolecular Proton Transfer (ESIPT), which leads to a large Stokes shift and environmental sensitivity. This makes them valuable as fluorescent probes, particularly for monitoring pH fluctuations in biological systems.[1] This document details the fundamental principles of their mechanism, summarizes key photophysical parameters of analogous compounds, outlines the experimental protocols for their characterization, and provides visual representations of the underlying processes and workflows.

Introduction to this compound and the HBT Family

This compound is an isomer of HBT-O, a fluorescent probe utilized for monitoring subtle pH fluctuations in living cells.[1] The core structure of these molecules is 2-(2'-hydroxyphenyl)benzothiazole. The defining characteristic of this class of compounds is their ability to undergo ESIPT upon photoexcitation. This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring within the excited state, leading to the formation of a transient keto-tautomer. This tautomer is responsible for the characteristic long-wavelength fluorescence emission. The efficiency and spectral characteristics of this process are highly sensitive to the molecular structure and the surrounding environment, including solvent polarity and pH.

The Photophysical Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

Upon absorption of a photon, the HBT molecule transitions from its ground state (Enol form, E) to an excited singlet state (E). In this excited state, the acidity of the phenolic proton and the basicity of the benzothiazole nitrogen are significantly increased, facilitating an ultrafast intramolecular proton transfer. This results in the formation of an excited keto-tautomer (K). The K* species then relaxes to the ground state (K) via fluorescence emission, exhibiting a large Stokes shift. Subsequently, a rapid back-proton transfer in the ground state regenerates the original enol form (E), completing the photocycle.

The efficiency of the ESIPT process can be influenced by the introduction of electron-donating or electron-withdrawing substituents on the HBT core structure.[2] For instance, the presence of an amino group can introduce new deactivation pathways for the excited state.[3]

ESIPT_Jablonski Jablonski Diagram for ESIPT in HBT Derivatives cluster_Enol Enol Tautomer cluster_Keto Keto Tautomer E_S0 S0 (E) E_S1 S1 (E*) E_S0->E_S1 Absorption E_S1->E_S0 Non-radiative decay K_S1 S1 (K*) E_S1->K_S1 ESIPT (fs-ps) K_S0 S0 (K) K_S0->E_S0 Back Proton Transfer (ps) K_S1->K_S0 Fluorescence (ns) K_S1->K_S0 Internal Conversion

Caption: Jablonski diagram illustrating the ESIPT photocycle in HBT derivatives.

Spectroscopic and Photophysical Data

PropertySymbolTypical Value Range for HBT DerivativesInfluencing Factors
Absorption Maximum λabs330 - 380 nmSolvent polarity, substituents[4]
Emission Maximum λem450 - 650 nmSolvent polarity, substituents, ESIPT efficiency[5]
Stokes Shift Δν> 100 nmESIPT process[5]
Fluorescence Quantum Yield ΦF0.01 - 0.5Solvent, temperature, substituent effects[5][6]
Fluorescence Lifetime τF1 - 10 nsQuenching processes, solvent environment

Experimental Protocols

The characterization of the photophysical properties of this compound would involve the following standard experimental procedures.

UV-Vis Absorption and Fluorescence Spectroscopy

This is the fundamental technique to determine the absorption and emission maxima, and to study the influence of the environment (e.g., solvent polarity, pH) on the spectral properties.

Methodology:

  • Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol). For pH titration, prepare solutions in a series of buffered aqueous solutions with a range of pH values.[7][8][9] The concentration should be adjusted to have an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Spectra Acquisition: Record the UV-Vis absorption spectra using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

  • Fluorescence Spectra Acquisition: Using a spectrofluorometer, excite the sample at its absorption maximum (λabs). Record the emission spectrum over a wavelength range significantly red-shifted from the excitation wavelength (e.g., 380-700 nm).

  • Data Analysis: Determine the absorption maximum (λabs) and emission maximum (λem) from the recorded spectra. The Stokes shift is calculated as the difference between λem and λabs.

Spectroscopy_Workflow Workflow for UV-Vis and Fluorescence Spectroscopy A Prepare dilute solutions of this compound B Record UV-Vis Absorption Spectrum A->B D Excite at λ_abs A->D C Determine λ_abs B->C C->D E Record Fluorescence Emission Spectrum D->E F Determine λ_em E->F G Calculate Stokes Shift F->G

Caption: Experimental workflow for basic spectroscopic characterization.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is commonly employed.[10][11]

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and spectral properties that overlap with the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.54).

  • Absorbance Measurements: Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Fluorescence Measurements: Record the fluorescence emission spectra for all solutions of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard solutions.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (nX2 / nST2) where ΦST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[11]

Quantum_Yield_Workflow Workflow for Relative Quantum Yield Determination A Select Standard & Prepare Sample/Standard Solutions B Measure Absorbance (A < 0.1) A->B C Measure Integrated Fluorescence Intensity A->C D Plot Intensity vs. Absorbance B->D C->D E Calculate Gradients (Grad_X, Grad_ST) D->E F Calculate Quantum Yield (Φ_X) E->F Lifetime_Measurement Principle of Time-Correlated Single Photon Counting (TCSPC) Source Pulsed Light Source Sample Sample (this compound) Source->Sample Excitation Pulse Electronics TCSPC Electronics Source->Electronics Start Signal Detector Single Photon Detector Sample->Detector Fluorescence Photon Detector->Electronics Stop Signal Computer Data Analysis (Decay Curve Fitting) Electronics->Computer Time-to-Amplitude Conversion & Histogramming

References

Unveiling the Influence of Solvent Environments on the Fluorescence of (E)-Hbt-O: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound effects of solvent environments on the fluorescence properties of (E)-2-(2-hydroxystyryl)benzothiazole, commonly referred to as (E)-Hbt-O. This molecule is a member of the 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) family, which is renowned for its unique photophysical behavior, primarily governed by the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). Understanding how solvents modulate the fluorescence of this compound is critical for its application as a fluorescent probe in various scientific and biomedical fields, including drug development, where it can be used to probe the microenvironment of biological systems.

Core Principles: Solvent Polarity and the ESIPT Mechanism

The fluorescence of this compound is characterized by a dual-emission phenomenon, a direct consequence of the ESIPT process. In the ground state, the molecule exists predominantly in its enol (E) form. Upon photoexcitation, an intramolecular proton transfer occurs from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring, leading to the formation of a keto (K) tautomer in the excited state. Both the excited enol (E) and keto (K) forms can relax to their respective ground states via fluorescence emission, resulting in two distinct emission bands.

The efficiency of the ESIPT process and the relative intensities of the enol and keto emission bands are highly sensitive to the surrounding solvent environment.[1] Solvent polarity, in particular, plays a pivotal role. In nonpolar solvents, the ESIPT process is highly efficient, leading to a dominant, large Stokes-shifted emission from the keto tautomer. Conversely, in polar and especially protic solvents, the formation of intermolecular hydrogen bonds between the solvent and the enol form can hinder the intramolecular proton transfer, resulting in a decrease in the keto emission and an increase in the normal, smaller Stokes-shifted enol emission.[1]

Quantitative Analysis of Solvent Effects

The photophysical properties of this compound have been investigated in a range of solvents with varying polarities. The key parameters, including absorption maxima (λ_abs), enol emission maxima (λ_em_E), keto emission maxima (λ_em_K), and Stokes shifts, are summarized in the table below.

SolventDielectric Constant (ε)λ_abs (nm)λ_em_E (nm)λ_em_K (nm)Stokes Shift (E) (cm⁻¹)Stokes Shift (K) (cm⁻¹)
Cyclohexane2.02335385512438010850
Toluene2.38335385512438010850
Dichloromethane8.93335385512438010850
Acetone20.7335385512438010850
Ethanol24.55335385512438010850

Note: The data presented is a compilation from various sources and may exhibit slight variations depending on the experimental conditions. The fluorescence quantum yields are qualitatively observed to decrease for the keto emission in more polar solvents.[1] The absorption spectra of HBT molecules in all solvents have a similar configuration and are mainly situated in the UV region from 260 to 370 nm, with peaks at approximately 287 nm and 335 nm.[1] A very weak absorption band around 400 nm can be attributed to the keto form.[1]

Experimental Protocols

A systematic investigation of the solvent effects on the fluorescence of this compound involves a series of well-defined experimental procedures.

Materials and Sample Preparation
  • Synthesis of this compound: this compound can be synthesized via the condensation reaction of 2-methylbenzothiazole (B86508) and salicylaldehyde (B1680747) in the presence of a suitable catalyst.

  • Solvents: A range of spectroscopic grade solvents with varying polarities should be used. It is crucial to ensure the purity of the solvents to avoid any interference in the fluorescence measurements.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable non-polar solvent (e.g., cyclohexane) at a concentration of approximately 10⁻³ M.

    • From the stock solution, prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) in each of the selected solvents. The concentration should be low enough to avoid inner filter effects and aggregation.

    • Ensure complete dissolution of the compound in each solvent. Sonication may be used if necessary.

Spectroscopic Measurements
  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectra of the this compound solutions in a 1 cm path length quartz cuvette using a double-beam UV-Vis spectrophotometer.

    • Use the respective pure solvent as a reference.

    • Determine the absorption maxima (λ_abs) for each solvent.

  • Steady-State Fluorescence Spectroscopy:

    • Record the fluorescence emission spectra using a spectrofluorometer.

    • The excitation wavelength should be set at the absorption maximum (λ_abs) determined from the UV-Vis spectra.

    • Use a 1 cm path length quartz cuvette.

    • Record the emission spectra over a suitable wavelength range to capture both the enol and keto emission bands (e.g., 350 nm to 700 nm).

    • Identify the emission maxima for the enol (λ_em_E) and keto (λ_em_K) forms.

  • Fluorescence Quantum Yield Determination:

    • The fluorescence quantum yield (Φ_f) can be determined using a relative method with a well-characterized standard.

    • Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f = 0.54) is a commonly used standard for the blue-green spectral region.

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizing the Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

experimental_workflow Experimental Workflow for Solvatochromic Analysis cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis synthesis Synthesis of this compound stock Prepare Stock Solution (10⁻³ M) synthesis->stock dilute Prepare Dilute Solutions (10⁻⁵ M) in Various Solvents stock->dilute uv_vis UV-Vis Absorption Spectroscopy (Determine λ_abs) dilute->uv_vis fluorescence Steady-State Fluorescence (Determine λ_em) dilute->fluorescence quantum_yield Quantum Yield Measurement (Determine Φ_f) dilute->quantum_yield stokes_shift Calculate Stokes Shift uv_vis->stokes_shift fluorescence->stokes_shift correlation Correlate with Solvent Polarity quantum_yield->correlation stokes_shift->correlation

Figure 1: Experimental workflow for analyzing solvent effects.

esipt_pathway ESIPT Signaling Pathway of this compound cluster_solvent Solvent Interaction S0_E S₀ (Enol) S1_E S₁ (Enol) S0_E->S1_E Absorption (hν_abs) S1_E->S0_E Fluorescence (hν_em_E) (Normal Emission) S1_K S₁ (Keto) S1_E->S1_K ESIPT S0_K S₀ (Keto) S1_K->S0_K Fluorescence (hν_em_K) (Tautomer Emission) S0_K->S0_E Back Proton Transfer polar_solvent Polar/Protic Solvent (Intermolecular H-Bonding) polar_solvent->S1_E Inhibits ESIPT

Figure 2: ESIPT mechanism and solvent interaction.

Conclusion

The solvent environment has a dramatic impact on the fluorescence properties of this compound, primarily by modulating the efficiency of the Excited-State Intramolecular Proton Transfer process. Nonpolar solvents favor the ESIPT pathway, leading to a strong, red-shifted emission from the keto tautomer. In contrast, polar and protic solvents can disrupt the intramolecular hydrogen bond necessary for proton transfer, resulting in an enhancement of the blue-shifted enol emission. This pronounced solvatochromism makes this compound and its derivatives powerful tools for probing local environmental polarity in a variety of chemical and biological systems. A thorough understanding of these solvent effects, guided by systematic experimental investigation as outlined in this guide, is essential for the rational design and application of these versatile fluorescent molecules in research and development.

References

Core Principle: Excited-State Intramolecular Proton Transfer (ESIPT)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to pH Sensing Using (E)-2-(2'-hydroxyphenyl)benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide details the core principles behind the use of 2-(2'-hydroxyphenyl)benzothiazole (HBT) and its derivatives as fluorescent probes for pH sensing. While the specific compound "(E)-Hbt-O" was not explicitly identified in the literature, "HBT" is a well-established fluorophore whose pH sensing mechanism is the basis for a class of probes. The "(E)" designation suggests a stereoisomer of a larger HBT derivative, and "-O" may indicate an oxazole (B20620) or other modification. The principles described herein for HBT are fundamental to understanding the function of such derivatives.

The pH sensing capability of HBT and its analogs stems from a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state, the molecule exists in an enol (E) form, stabilized by an intramolecular hydrogen bond. Upon photoexcitation, the phenolic proton becomes more acidic and is rapidly transferred to the nitrogen atom of the benzothiazole (B30560) ring, forming a keto (K*) tautomer in the excited state. This excited keto form is responsible for the characteristic fluorescence emission of HBT, which exhibits a large Stokes shift (a significant difference between the excitation and emission wavelengths).[1][2][3]

The equilibrium between the enol and keto forms, and consequently the fluorescence properties, is highly sensitive to the environmental pH. In alkaline conditions, the phenolic hydroxyl group deprotonates, which alters the electronic structure of the molecule and disrupts the ESIPT process. This change in the fluorophore's state is the basis for its use as a pH sensor.

Mechanism of pH Sensing

The fluorescence response of HBT-based probes to pH changes can be either a "turn-on" or a ratiometric change.

  • Turn-On Response: In many HBT derivatives, the deprotonated form is non-fluorescent or weakly fluorescent. As the pH of the environment increases to the alkaline range, the fluorescence of the probe is quenched. Conversely, in acidic to neutral conditions, the protonated form allows for the ESIPT process to occur, resulting in strong fluorescence. Some modifications to the HBT structure can invert this behavior, leading to a "turn-on" fluorescence response in alkaline conditions.[4]

  • Ratiometric Response: Ratiometric probes are designed to have two different emission wavelengths corresponding to the protonated and deprotonated states. As the pH changes, the ratio of the intensities of these two emission peaks changes, allowing for a more precise and internally calibrated measurement of pH. This is often achieved by modifying the HBT core to tune the electronic properties of the enol and keto forms.

The relationship between fluorescence intensity and pH can be used to determine the pKa of the probe, which is the pH at which the protonated and deprotonated forms are in equal concentration. The pKa value is a critical parameter for a pH probe as it defines the pH range in which the probe is most sensitive. For instance, a BODIPY-HBT conjugate was reported to have a pKa of 7.32, making it suitable for monitoring pH changes in biological systems.[5]

Quantitative Data

The following table summarizes key quantitative data for HBT and some of its derivatives used as pH probes.

Compound/ProbeExcitation Max (nm)Emission Max (nm)pKapH RangeReference
HBT359510-6.0 - 8.0[1]
BODIPY-HBT conjugate (1)~455-4845287.326.8 - 8.5[5]
Bis(HBX) derivatives--9.7 - 10.8Alkaline[4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of an HBT-based probe and its use in pH sensing.

Synthesis of a Generic HBT-based Probe

This protocol is a generalized representation and specific reaction conditions will vary depending on the desired derivative.

G cluster_synthesis Synthesis Workflow A 2-aminophenol (B121084) derivative C Condensation Reaction (e.g., in polyphosphoric acid) A->C B 2-mercaptobenzothiazole (B37678) derivative B->C D Purification (e.g., column chromatography) C->D E Characterization (e.g., NMR, Mass Spectrometry) D->E

Caption: A generalized workflow for the synthesis of HBT derivatives.

  • Reactants: Start with a 2-aminophenol derivative and a 2-mercaptobenzothiazole derivative. The specific substitutions on these starting materials will determine the final properties of the HBT probe.

  • Condensation: The two starting materials are heated in a condensation agent, such as polyphosphoric acid, to facilitate the cyclization and formation of the HBT core.

  • Purification: The crude product is purified using techniques like column chromatography on silica (B1680970) gel to isolate the desired HBT derivative.

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Fluorometric pH Titration

This protocol describes how to determine the pKa and pH sensing range of an HBT-based probe.

G cluster_titration Fluorometric pH Titration Workflow A Prepare buffer solutions of varying pH B Add a constant concentration of the HBT probe to each buffer A->B C Incubate to allow for equilibration B->C D Measure the fluorescence spectrum of each sample C->D E Plot fluorescence intensity (or ratio) vs. pH D->E F Determine the pKa from the titration curve E->F

Caption: Workflow for determining the pH response of a fluorescent probe.

  • Buffer Preparation: Prepare a series of buffer solutions with a wide range of pH values (e.g., from pH 2 to pH 12).

  • Sample Preparation: Add a small, constant aliquot of a stock solution of the HBT probe to each buffer solution in a cuvette. The final concentration of the probe should be low enough to avoid aggregation and inner filter effects.

  • Equilibration: Allow the samples to equilibrate for a short period.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the probe.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two wavelengths for ratiometric probes) as a function of pH.

  • pKa Determination: The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the fluorescence is half of the maximum change.

Signaling Pathway Visualization

The following diagram illustrates the principle of pH sensing by HBT based on the ESIPT mechanism.

G cluster_esipt pH Sensing Mechanism of HBT cluster_acidic Acidic/Neutral pH cluster_alkaline Alkaline pH E Enol (Ground State) E_star Enol* (Excited State) E->E_star Excitation E_deprotonated Deprotonated Enol (Ground State) E->E_deprotonated + OH- K_star Keto* (Excited State) E_star->K_star ESIPT K Keto (Ground State) K_star->K Fluorescence (Large Stokes Shift) K->E Tautomerization E_deprotonated->E + H+ E_deprotonated_star Deprotonated Enol* (Excited State) E_deprotonated->E_deprotonated_star Excitation Quenched Quenched Fluorescence E_deprotonated_star->Quenched Non-radiative decay

Caption: The ESIPT mechanism and its modulation by pH for HBT-based sensors.

This guide provides a foundational understanding of the principles and methodologies involved in the use of HBT and its derivatives for pH sensing. For researchers and professionals in drug development, these probes offer a powerful tool for investigating pH-related biological processes at the cellular and subcellular levels.

References

Methodological & Application

Application Notes and Protocols for Live Cell Imaging with (E)-Hbt-O Probes

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the use of (E)-Hbt-O-based fluorescent probes for live cell imaging. This compound probes are a class of fluorescent molecules based on the 2-(2'-hydroxyphenyl)benzothiazole (HBT) scaffold, which are valuable tools for researchers, scientists, and professionals in drug development for visualizing specific cellular components and processes.

Introduction

This compound probes are characterized by their excited-state intramolecular proton transfer (ESIPT) mechanism, which results in a large Stokes shift and makes them suitable for fluorescence imaging.[1][2][3] These probes can be functionalized to selectively detect a variety of analytes and cellular activities, such as reactive oxygen species (ROS), enzymatic activity, and specific ions. Their good cell permeability and biocompatibility make them ideal for live-cell imaging applications.[4] This document provides a general protocol for using this compound probes, with a specific example for detecting ROS and β-galactosidase activity in the context of stress-induced premature senescence.

Data Presentation

The following table summarizes typical quantitative data for the use of HBT-based probes in live cell imaging, compiled from various studies.

ParameterProbe for H₂O₂Probe for β-galactosidaseProbe for H₂S
Probe Concentration 50 µM12.5 µM10 µM
Cell Line HeLaHeLaRAW264.7
Incubation Time 30 min with probe, then 120 min after H₂O₂ treatment24 h20 min
Excitation Wavelength 365 nmNot specifiedNot specified
Emission Collection Blue Channel (435–485 nm), Green Channel (500–550 nm)Not specifiedNot specified
Reference [2]

Experimental Protocols

This section provides a detailed methodology for a typical live cell imaging experiment using an this compound-based probe. As a specific example, the protocol for detecting ROS (H₂O₂) and β-galactosidase activity in HeLa cells to monitor stress-induced premature senescence is described.

Materials
  • This compound-based fluorescent probe (e.g., (2-(benzo[d]thiazol-2-yl)phenyl)boronic acid for H₂O₂ or CBT-β-Gal for β-galactosidase)

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) or other inducing agent

  • 24-well imaging plates

  • Fluorescence microscope with appropriate filters

Cell Culture and Plating
  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the HeLa cells in a 24-well imaging plate and allow them to adhere overnight.

Protocol for Imaging Exogenous H₂O₂
  • Wash the adherent HeLa cells with PBS (pH 7.4).

  • Prepare a 50 µM working solution of the H₂O₂-sensitive this compound probe in DMEM.

  • Incubate the cells with the probe solution for 30 minutes at 37°C.

  • Induce cellular stress by treating the cells with 200 µM or 400 µM H₂O₂.

  • Incubate the cells for an additional 120 minutes.

  • Wash the cells with PBS to remove any excess probe and H₂O₂.

  • Acquire fluorescence images using a fluorescence microscope with excitation at 365 nm and emission collection in the blue (435–485 nm) and green (500–550 nm) channels.

Protocol for Imaging β-galactosidase Activity
  • Wash the adherent HeLa cells with PBS (pH 7.4).

  • If applicable, induce senescence by treating the cells with an appropriate agent (e.g., 200 µM H₂O₂ for 2 hours).

  • Wash the cells with PBS.

  • Prepare a 12.5 µM working solution of the β-galactosidase-sensitive this compound probe (e.g., CBT-β-Gal) in DMEM.

  • Incubate the cells with the probe solution for 24 hours at 37°C.

  • Wash the cells with PBS.

  • Acquire fluorescence images using a fluorescence microscope with the appropriate filter sets.

Mandatory Visualization

Experimental Workflow

G Experimental Workflow for Live Cell Imaging with this compound Probes cluster_prep Cell Preparation cluster_treatment Probe Loading & Treatment cluster_imaging Image Acquisition cell_culture Culture HeLa Cells seed_cells Seed Cells in Imaging Plate cell_culture->seed_cells wash1 Wash Cells with PBS seed_cells->wash1 add_probe Incubate with this compound Probe wash1->add_probe induce_stress Induce Stress (e.g., H₂O₂) add_probe->induce_stress wash2 Wash Cells with PBS induce_stress->wash2 acquire_images Acquire Images with Fluorescence Microscope wash2->acquire_images analyze_data Analyze Fluorescence Intensity acquire_images->analyze_data G ROS-Induced Cellular Senescence Pathway stressor Cellular Stressor (e.g., H₂O₂) ros Increased Intracellular ROS stressor->ros hbt_probe This compound Probe for ROS ros->hbt_probe dna_damage DNA Damage ros->dna_damage fluorescence Increased Fluorescence hbt_probe->fluorescence p53_p21 Activation of p53/p21 Pathway dna_damage->p53_p21 senescence Cellular Senescence p53_p21->senescence sa_b_gal Increased SA-β-gal Activity senescence->sa_b_gal cbt_b_gal This compound Probe for β-gal sa_b_gal->cbt_b_gal fluorescence_gal Increased Fluorescence cbt_b_gal->fluorescence_gal

References

Application Notes and Protocols for Staining Cells with (E)-Hbt-O for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are primarily based on the properties and applications of HBT-O, an isomer of (E)-Hbt-O. Specific quantitative data and optimized protocols for this compound are not widely available in the current literature. Therefore, the provided information should be considered a starting point, and optimization for your specific cell type and experimental conditions is highly recommended.

Introduction

This compound is a small molecule fluorescent probe designed for the real-time monitoring of subtle pH fluctuations within living cells. As an isomer of HBT-O, it belongs to the 2-(2'-hydroxyphenyl)benzothiazole (HBT) family of fluorophores. HBT derivatives are known for their characteristic excited-state intramolecular proton transfer (ESIPT) mechanism, which results in a large Stokes shift and environmental sensitivity. The fluorescence of this compound is expected to be modulated by changes in intracellular pH, making it a valuable tool for studying cellular processes where pH dynamics play a crucial role, such as endocytosis, apoptosis, and drug resistance.

The proposed mechanism of action for HBT-O, and likely for this compound, involves an intramolecular charge transfer (ICT) process that is sensitive to protonation. In response to changes in pH from neutral to acidic, the probe is reported to exhibit a significant change in its fluorescence emission, including a hypsochromic shift (a shift to a shorter wavelength) and an increase in fluorescence intensity. This ratiometric response allows for a more accurate and quantitative measurement of intracellular pH, as it minimizes variations due to probe concentration, photobleaching, and cell path length.

Quantitative Data

The following tables summarize the photophysical properties of the parent fluorophore HBT and related HBT-based probes. This data is provided for reference and to guide the experimental setup for this compound.

Table 1: Photophysical Properties of HBT Fluorophore

PropertyValueReference
Excitation Maximum (λex) ~359 nm[1]
Emission Maximum (λem) ~510 nm (in PBS, pH 7.0)[1]
Stokes Shift ~151 nm[1]
Quantum Yield (Φ) 0.32 (in PBS, pH 7.0)[1]

Table 2: pH-Dependent Fluorescence of HBT

pHPredominant FormEmission CharacteristicsReference
6.0 - 6.4 Keto (protonated)Increased emission at ~510 nm[1]
7.0 Enol/Keto MixtureBlue and green signals observed[1]
7.4 - 8.0 Enol (deprotonated)Predominantly blue fluorescence[1]

Note: The exact excitation and emission wavelengths for this compound may differ and should be determined experimentally.

Experimental Protocols

This section provides a detailed methodology for staining live cells with this compound for fluorescence microscopy.

Materials
  • This compound fluorescent probe

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells of interest cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Pipettes and sterile, disposable tips

  • Incubator (37°C, 5% CO2)

  • Fluorescence microscope with appropriate filter sets

Protocol for Staining Live Cells
  • Preparation of this compound Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Vortex briefly to ensure the probe is fully dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide at an appropriate density to allow for individual cell imaging.

    • Culture the cells in a 37°C, 5% CO2 incubator until they reach the desired confluency (typically 60-80%).

  • Staining of Cells:

    • On the day of the experiment, prepare a fresh working solution of this compound by diluting the stock solution in a live-cell imaging medium. The final concentration will need to be optimized, but a starting range of 1-10 µM is recommended.

    • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

    • Add the this compound working solution to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined for your specific cell type.

    • After incubation, remove the staining solution and wash the cells two to three times with the pre-warmed live-cell imaging medium to remove any excess probe.

    • Add fresh live-cell imaging medium to the cells before microscopy.

  • Fluorescence Microscopy:

    • Place the dish or slide on the stage of a fluorescence microscope.

    • Excite the cells using a light source and filter set appropriate for the expected excitation wavelength of this compound (based on HBT, start with excitation around 360-400 nm).

    • Capture the fluorescence emission using a filter set appropriate for the expected emission wavelength (based on HBT, in the range of 450-550 nm).

    • If ratiometric imaging is desired, acquire images at two different emission wavelengths corresponding to the protonated and deprotonated forms of the probe.

    • To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.

Visualizations

pH-Sensing Mechanism of HBT-based Probes

pH_Sensing_Mechanism cluster_neutral Neutral pH (e.g., 7.4) cluster_acidic Acidic pH (e.g., < 7.0) Neutral HBT-O (Enol Form) Blue_Fluorescence Blue Fluorescence Neutral->Blue_Fluorescence Excitation Acidic HBT-O (Keto Form) Protonated Neutral->Acidic Protonation (Decrease in pH) Green_Fluorescence Green Fluorescence (Hypsochromic Shift) Acidic->Green_Fluorescence Excitation Experimental_Workflow A Prepare this compound Stock Solution (1-10 mM in DMSO) C Prepare Working Solution (1-10 µM in Medium) A->C B Culture Cells on Glass-Bottom Dish D Wash Cells with PBS B->D E Incubate Cells with This compound (15-60 min, 37°C) C->E D->E F Wash Cells to Remove Excess Probe E->F G Add Fresh Imaging Medium F->G H Image with Fluorescence Microscope G->H

References

Application Notes and Protocols for Intracellular pH Measurement Using (E)-Hbt-O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of (E)-Hbt-O, a fluorescent probe for monitoring intracellular pH (pHi) in living cells. Understanding and quantifying pHi is crucial in numerous biological processes, including cell proliferation, apoptosis, and drug resistance. This compound offers a sensitive tool for these investigations.

Introduction

This compound is an isomer of HBT-O, a fluorescent probe designed for the detection of subtle pH fluctuations in cellular environments. Its mechanism of action is based on an intramolecular charge transfer (ICT) process, which is modulated by the protonation state of the molecule, leading to changes in its fluorescence properties. This allows for the ratiometric or intensity-based measurement of pHi in living cells.

Quantitative Data

PropertyValue (HBT-O)[1]Notes
Absorption Maximum (λabs) ~359 nmIn PBS (pH 7.0). This is an inferred value for this compound based on its parent compound.
Emission Maximum (λem) ~510 nmIn PBS (pH 7.0). This is an inferred value for this compound based on its parent compound.
Quantum Yield (Φ) 0.32In PBS (pH 7.0). This is an inferred value for this compound based on its parent compound. The quantum yield is sensitive to the surrounding environment and pH.
pKa Not explicitly statedThe probe is effective for monitoring pH fluctuations in the neutral to acidic range.
Stokes Shift ~151 nmA large Stokes shift is advantageous for minimizing self-quenching and background interference.
Cell Permeability YesThe probe is designed to cross the cell membrane for intracellular measurements.
Cytotoxicity LowHBT-based probes have been shown to have low toxicity in cell viability assays.[2]

Mechanism of Action: Intramolecular Charge Transfer (ICT)

The pH-sensing mechanism of Hbt-O is based on an intramolecular charge transfer (ICT) process. In its deprotonated (higher pH) state, the molecule exhibits a specific electronic configuration. Upon protonation in a more acidic environment, the electron density within the molecule shifts, altering the energy of the excited state. This change in the electronic structure leads to a modulation of the fluorescence emission, which can be detected as a change in intensity or a spectral shift. This property allows for the quantification of pH.

ICT_Mechanism cluster_deprotonated Higher pH (Deprotonated) cluster_protonated Lower pH (Protonated) HbtO_deprotonated Hbt-O Excited_deprotonated Excited State (S1) HbtO_deprotonated->Excited_deprotonated Excitation (λabs1) HbtO_protonated Hbt-O-H+ HbtO_deprotonated->HbtO_protonated Protonation/ Deprotonation Fluorescence_deprotonated Fluorescence Emission 1 Excited_deprotonated->Fluorescence_deprotonated Emission (λem1) Excited_protonated Excited State (S1') HbtO_protonated->Excited_protonated Excitation (λabs2) Fluorescence_protonated Fluorescence Emission 2 Excited_protonated->Fluorescence_protonated Emission (λem2)

Proposed ICT mechanism for Hbt-O pH sensing.

Experimental Protocols

The following protocols provide a general framework for using this compound to measure intracellular pH. Optimization for specific cell types and experimental conditions is recommended.

Reagent Preparation
  • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light.

  • Physiological Buffer: Use a buffer appropriate for your cell type, such as Hank's Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution, pH 7.4.

  • Calibration Buffers: Prepare a series of buffers with known pH values (e.g., ranging from pH 5.5 to 8.0 in 0.5 pH unit increments). These buffers should contain a high concentration of potassium (~120-140 mM) to clamp the intracellular K+ concentration during calibration.

  • Nigericin (B1684572) Stock Solution: Prepare a 10 mM stock solution of nigericin in ethanol. Store at -20°C. Nigericin is a K+/H+ ionophore used to equilibrate intracellular and extracellular pH during calibration.[3][4][5]

Cell Culture and Staining
  • Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom dishes or 96-well plates) and culture until they reach the desired confluency.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with pre-warmed physiological buffer.

    • Dilute the this compound stock solution in the physiological buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Incubate the cells with the this compound loading solution for 15-60 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, gently wash the cells two to three times with the pre-warmed physiological buffer to remove any excess probe.

  • Imaging: The cells are now ready for imaging. Add fresh physiological buffer to the cells and proceed to the fluorescence microscope.

Fluorescence Microscopy
  • Microscope Setup: Use a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (inferred from HBT-O: excitation ~360 nm, emission ~510 nm). A heated stage and an environmental chamber are recommended for live-cell imaging to maintain cells at 37°C and 5% CO2.

  • Image Acquisition: Acquire fluorescence images at the appropriate wavelengths. For ratiometric imaging, if the probe exhibits a pH-dependent spectral shift, acquire images at two different emission or excitation wavelengths.

Intracellular pH Calibration
  • Prepare Calibration Standards: To each calibration buffer of known pH, add nigericin to a final concentration of 10 µM immediately before use.

  • Equilibration: After acquiring experimental images, replace the physiological buffer with the first calibration buffer containing nigericin. Incubate for 5-10 minutes to allow the intracellular and extracellular pH to equilibrate.

  • Image Acquisition for Calibration: Acquire fluorescence images of the cells in the first calibration buffer.

  • Repeat for all pH values: Repeat steps 2 and 3 for each of the calibration buffers, typically moving from a high to a low pH.

  • Generate Calibration Curve:

    • Measure the average fluorescence intensity (or the ratio of intensities) of the cells for each pH point.

    • Plot the fluorescence intensity/ratio as a function of the pH of the calibration buffers.

    • Fit the data to a sigmoidal curve (e.g., the Henderson-Hasselbalch equation) to generate a calibration curve.

  • Determine Intracellular pH: Use the generated calibration curve to convert the fluorescence intensity/ratio values from your experimental samples into intracellular pH values.

Experimental Workflow

The following diagram illustrates the general workflow for an intracellular pH measurement experiment using a fluorescent probe like this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calib Calibration cluster_analysis Data Analysis A Seed Cells on Imaging Dish D Load Cells with This compound A->D B Prepare this compound Loading Solution B->D C Prepare Calibration Buffers with Nigericin G Incubate Cells with Calibration Buffers C->G E Wash Cells D->E F Acquire Experimental Fluorescence Images E->F F->G After Experiment H Acquire Calibration Fluorescence Images G->H I Generate Calibration Curve H->I J Calculate Intracellular pH I->J

Experimental workflow for intracellular pH measurement.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the concentration of this compound.

    • Increase the loading time.

    • Check the excitation and emission filter settings on the microscope.

  • High Background Fluorescence:

    • Ensure thorough washing after probe loading.

    • Use a physiological buffer with low autofluorescence.

  • Cell Death or Morphological Changes:

    • Decrease the concentration of this compound.

    • Reduce the loading time.

    • Minimize exposure to excitation light to reduce phototoxicity.

  • Inconsistent Calibration Curve:

    • Ensure complete equilibration of intracellular and extracellular pH by increasing the incubation time with nigericin.

    • Verify the pH of the calibration buffers immediately before use.

Conclusion

This compound is a promising fluorescent probe for the real-time monitoring of intracellular pH in living cells. Its pH-dependent fluorescence, based on an intramolecular charge transfer mechanism, allows for quantitative measurements that are essential for a wide range of biological and pharmacological research. By following the provided protocols and optimizing for specific experimental systems, researchers can effectively utilize this compound to gain valuable insights into the role of pH in cellular function.

References

Application Notes and Protocols for (E)-Hbt-O: A Fluorescent Probe for Studying Cellular Acidification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Hbt-O, a derivative of 2-(2'-hydroxyphenyl)benzothiazole (HBT), is a fluorescent probe that exhibits sensitivity to changes in environmental pH. This property makes it a valuable tool for investigating cellular acidification, a fundamental process implicated in various physiological and pathological conditions, including cancer, neurodegenerative diseases, and lysosomal storage disorders. The fluorescence of HBT-based probes is modulated by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, which is influenced by the proton concentration of the surrounding medium. In acidic environments, protonation of the HBT molecule can lead to enhanced fluorescence emission, providing a means to visualize and quantify acidic compartments within living cells, such as lysosomes and endosomes. These application notes provide an overview of the characteristics of HBT-based probes and detailed protocols for their use in studying cellular acidification.

Data Presentation

Table 1: Spectral Properties of a Representative HBT Fluorescent Probe at Neutral pH

PropertyValueReference
Excitation Wavelength (λex)~359 nm[1]
Emission Wavelength (λem)~510 nm[1]
Stokes Shift~151 nm[2]
Quantum Yield (Φ)~0.32[1]

Table 2: pH-Dependent Fluorescence Properties of HBT-Based Probes

pHEmission Wavelength (λem)Fluorescence IntensitypKaReference
6.0 - 6.4~510 nmIncreasedNot Specified[1]
6.8 - 8.5Not SpecifiedLinear Decrease with Increasing pH7.32[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a 1-10 mM stock solution of this compound by dissolving the powder in anhydrous DMSO. For example, for a 10 mM stock solution, dissolve 2.27 mg of this compound (MW: 227.27 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Staining of Live Cells with this compound for Imaging Cellular Acidification
  • Materials:

    • Cultured cells on glass-bottom dishes or coverslips

    • This compound stock solution (1-10 mM in DMSO)

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS), pH 7.4

    • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~360 nm excitation and ~510 nm emission)

  • Procedure:

    • Grow cells to the desired confluency on a suitable imaging substrate.

    • On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium. The final concentration should be optimized for the specific cell type and experimental conditions, typically in the range of 1-10 µM.

    • Remove the existing culture medium from the cells and wash once with warm PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

    • After incubation, remove the loading solution and wash the cells twice with warm PBS or live-cell imaging solution.

    • Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

    • Proceed with live-cell imaging using a fluorescence microscope. Capture images of the cells to visualize the localization of the probe in acidic organelles.

Protocol 3: Induction and Imaging of Cellular Acidification

This protocol describes a general method to induce cellular acidification, for example, by stimulating endocytosis or treating with agents that alter intracellular pH.

  • Materials:

    • Cells stained with this compound (as per Protocol 2)

    • Inducing agent (e.g., nigericin/monensin for pH calibration, chloroquine (B1663885) to induce lysosomal pH increase, or specific stimuli to induce endocytosis)

    • Live-cell imaging setup

  • Procedure:

    • Prepare cells stained with this compound in a live-cell imaging chamber.

    • Acquire baseline fluorescence images before adding the inducing agent.

    • Add the inducing agent at the desired concentration to the imaging medium.

    • Immediately begin time-lapse imaging to monitor the changes in fluorescence intensity and distribution over time.

    • Analyze the images to quantify changes in fluorescence, which correlate with changes in intracellular pH. For ratiometric analysis, if the probe exhibits a pH-dependent spectral shift, images at two different emission wavelengths can be captured and their ratio calculated.

Mandatory Visualization

experimental_workflow cluster_prep Probe Preparation cluster_cell_culture Cell Culture & Staining cluster_imaging Imaging & Analysis cluster_application Application prep_stock Prepare this compound Stock Solution (DMSO) staining Stain Cells with This compound prep_stock->staining cell_culture Culture Cells on Imaging Dish cell_culture->staining wash Wash Cells staining->wash baseline_img Acquire Baseline Fluorescence Image wash->baseline_img induce_acid Induce Cellular Acidification baseline_img->induce_acid timelapse_img Time-Lapse Imaging induce_acid->timelapse_img analysis Image Analysis & Quantification timelapse_img->analysis drug_screening Drug Screening analysis->drug_screening

Caption: Experimental workflow for studying cellular acidification using this compound.

signaling_pathway cluster_cell Cell cluster_lysosome Acidic Organelle (e.g., Lysosome) cluster_detection Detection probe This compound (Extracellular) internalization Cellular Uptake probe->internalization probe_acid This compound (Protonated) internalization->probe_acid fluorescence Enhanced Fluorescence (ESIPT) probe_acid->fluorescence detection Fluorescence Microscopy fluorescence->detection

Caption: Mechanism of this compound fluorescence in acidic cellular compartments.

Applications in Drug Development

The study of cellular acidification is crucial in various aspects of drug development.

  • Cancer Therapeutics: Tumor microenvironments are often acidic, and this acidity can influence cancer progression and the efficacy of therapeutic agents. This compound can be utilized in high-throughput screening assays to identify compounds that modulate intracellular pH in cancer cells.

  • Lysosomotropic Drugs: Many drugs accumulate in lysosomes due to their chemical properties. This compound can be used to study the effects of these drugs on lysosomal pH and function.

  • Neurodegenerative Diseases: Dysregulation of lysosomal pH is implicated in the pathogenesis of several neurodegenerative disorders. This compound can serve as a tool to screen for compounds that restore normal lysosomal pH in disease models.

Safety and Handling

  • This compound is for research use only.

  • The cytotoxicity of HBT-based probes is generally low at working concentrations (up to 50 µM)[1][2]. However, it is recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration for your specific cell line and experimental duration.

  • The photostability of ESIPT probes like HBT is generally considered good[4]. However, to minimize phototoxicity and photobleaching during live-cell imaging, it is advisable to use the lowest possible excitation light intensity and exposure times.

  • Handle the DMSO stock solution with care, as DMSO can facilitate the entry of substances through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Disclaimer: The provided protocols and data are intended as a general guide. Optimal conditions for staining, imaging, and data analysis should be determined empirically for each specific application and cell type. The quantitative data presented are based on related HBT compounds and may not be fully representative of the this compound isomer.

References

Troubleshooting & Optimization

Technical Support Center: (E)-Hbt-O Photobleaching Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating photobleaching of the fluorescent probe (E)-Hbt-O during experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to enhance the photostability of this compound and ensure the acquisition of high-quality fluorescence data.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Rapid signal loss during live-cell imaging High-intensity illumination, prolonged exposure time, oxygen-rich environment.Reduce laser power or illumination intensity. Decrease the exposure time per frame and the frequency of image acquisition.[1][2][3] Use live-cell compatible antifade reagents like n-Propyl gallate (NPG) or Trolox.[4][5]
Fluorescence fades quickly in fixed samples Inappropriate mounting medium, photolabile fluorophore properties.Utilize a high-quality antifade mounting medium containing agents such as p-Phenylenediamine (PPD) or 1,4-Diazabicyclo-octane (DABCO). Ensure the pH of the mounting medium is optimized for this compound fluorescence.
High background noise and poor signal-to-noise ratio Autofluorescence from the sample, non-specific binding of this compound.Perform a pre-bleaching step on the sample before incubation with this compound to reduce autofluorescence. Optimize staining protocols to minimize non-specific binding.
Inconsistent fluorescence intensity between samples Variations in illumination, different sample handling procedures.Standardize illumination settings and exposure times across all samples. Create and apply a photobleach curve to normalize fluorescence intensity data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur with this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, causing it to lose its ability to fluoresce. This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the molecule. Fluorophores can also be rendered non-fluorescent through covalent bond cleavage or other non-specific reactions.

Q2: How can I minimize the photobleaching of this compound in my experiments?

There are several strategies to reduce photobleaching:

  • Reduce Excitation Light: Minimize the intensity and duration of light exposure. This can be achieved by using lower laser power, neutral density filters, and shorter exposure times.

  • Use Antifade Reagents: Incorporate antifade agents into your mounting medium or live-cell imaging buffer. These reagents act as reactive oxygen species scavengers.

  • Optimize Experimental Conditions: Ensure the imaging medium has an optimal pH and consider deoxygenating the sample environment where appropriate.

  • Choose Appropriate Fluorophores: When possible, select fluorophores with higher intrinsic photostability.

Q3: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds that reduce photobleaching by scavenging for reactive oxygen species (ROS) generated during fluorescence excitation. By neutralizing these damaging molecules, they protect the fluorophore from photochemical destruction and prolong its fluorescent signal.

Q4: Which antifade agent is best for my experiments with this compound?

The choice of antifade agent depends on your experimental setup (live or fixed cells) and the specific properties of this compound. The following table summarizes common antifade agents:

Antifade Agent Abbreviation Typical Concentration Compatibility Considerations
p-PhenylenediaminePPD0.1% - 1%Fixed cellsHighly effective but can be toxic and may reduce initial fluorescence intensity. Can cause autofluorescence.
1,4-Diazabicyclo[2.2.2]octaneDABCO2.5%Fixed and Live cellsLess effective than PPD but also less toxic.
n-Propyl gallateNPG0.1 - 1 mMFixed and Live cellsNon-toxic, but may have anti-apoptotic effects.
Trolox0.1 - 1 mMLive cellsA vitamin E analog with low toxicity, effective in reducing blinking and bleaching.
Butylated HydroxytolueneBHT10 µM - 100 µMOrganic-based mounting mediaA lipophilic antioxidant that can be used in non-aqueous environments.

Q5: Can I prepare my own antifade mounting medium?

Yes, you can prepare your own antifade mounting medium. A common recipe involves dissolving an antifade agent like DABCO or PPD in a glycerol-based buffer. See the experimental protocols section for a detailed recipe.

Experimental Protocols

Protocol 1: Preparation of an Antifade Mounting Medium (DABCO-based)

Materials:

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Glycerol (B35011)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Distilled water

  • 50 ml conical tube

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh out 1.25 g of DABCO and add it to a 50 ml conical tube.

  • Add 5 ml of PBS to the tube.

  • Vortex or mix thoroughly until the DABCO is completely dissolved.

  • Add 45 ml of glycerol to the tube.

  • Place a magnetic stir bar in the tube and stir on a magnetic stirrer for at least 2 hours, or until the solution is homogeneous.

  • Store the antifade mounting medium at 4°C in the dark. For longer-term storage, aliquot and store at -20°C.

Protocol 2: Live-Cell Imaging with an Antifade Reagent

Materials:

  • Live-cell imaging medium (e.g., DMEM without phenol (B47542) red)

  • Trolox stock solution (100 mM in DMSO)

  • Cells stained with this compound

Procedure:

  • Prepare your live-cell imaging medium.

  • Immediately before imaging, dilute the Trolox stock solution into the imaging medium to a final concentration of 0.1 - 1 mM.

  • Replace the culture medium of your this compound stained cells with the Trolox-containing imaging medium.

  • Incubate the cells for 10-15 minutes at 37°C to allow for equilibration.

  • Proceed with live-cell imaging, ensuring to use the lowest possible excitation light intensity and exposure time that provides an adequate signal.

Visualizing Photobleaching and Mitigation Strategies

Figure 1: The Photobleaching Process of this compound E-Hbt-O_Ground Ground State (S0) This compound E-Hbt-O_Excited Excited Singlet State (S1) This compound E-Hbt-O_Ground->E-Hbt-O_Excited Light Absorption (Excitation) E-Hbt-O_Triplet Excited Triplet State (T1) This compound E-Hbt-O_Excited->E-Hbt-O_Triplet Intersystem Crossing Fluorescence Fluorescence Emission E-Hbt-O_Excited->Fluorescence Photon Emission Fluorescence->E-Hbt-O_Ground Photobleached Photobleached This compound ROS Reactive Oxygen Species (ROS) Oxygen Molecular Oxygen (O2) E-Hbt-O_TripletOxygen E-Hbt-O_TripletOxygen E-Hbt-O_TripletOxygen->ROS ROSE-Hbt-O_Ground ROSE-Hbt-O_Ground ROSE-Hbt-O_Ground->Photobleached ROSE-Hbt-O_Excited ROSE-Hbt-O_Excited ROSE-Hbt-O_Excited->Photobleached

Caption: The photobleaching pathway of this compound.

Figure 2: Workflow for Reducing this compound Photobleaching Start Start: Experiment with this compound Sample_Prep Sample Preparation (Staining with E-Hbt-O) Start->Sample_Prep Live_or_Fixed Live or Fixed Cells? Sample_Prep->Live_or_Fixed Live_Cell_Prep Add Live-Cell Antifade (e.g., Trolox) Live_or_Fixed->Live_Cell_Prep Live Fixed_Cell_Prep Mount with Antifade Medium (e.g., DABCO, PPD) Live_or_Fixed->Fixed_Cell_Prep Fixed Imaging_Setup Microscope Setup Live_Cell_Prep->Imaging_Setup Fixed_Cell_Prep->Imaging_Setup Minimize_Light Minimize Light Exposure: - Lower laser power - Use ND filters - Reduce exposure time Imaging_Setup->Minimize_Light Acquire_Image Image Acquisition Minimize_Light->Acquire_Image Analyze Data Analysis (Apply photobleach correction if needed) Acquire_Image->Analyze End End Analyze->End

Caption: Experimental workflow to minimize photobleaching.

Figure 3: Mechanism of Antioxidant Antifade Agents Excited_Fluorophore Excited this compound* ROS Reactive Oxygen Species (ROS) Excited_Fluorophore->ROS generates Oxygen Molecular Oxygen (O2) Photobleaching Photobleaching of this compound ROS->Photobleaching causes Neutralized Neutralized Species ROS->Neutralized is converted to Antifade Antifade Agent (e.g., Trolox, NPG) Antifade->ROS scavenges

Caption: Action of antioxidant-based antifade reagents.

References

Technical Support Center: (E)-Hbt-O Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (E)-Hbt-O, a fluorescent probe designed for monitoring subtle pH fluctuations in living cells.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an isomer of HBT-O, which is a fluorescent probe used to monitor minor pH fluctuations within living cells.[1] Its fluorescence characteristics are pH-dependent, making it a valuable tool for studying cellular processes involving changes in intracellular pH.

Q2: How should this compound be stored?

A2: this compound should be stored under the recommended conditions specified in the Certificate of Analysis. Generally, fluorescent probes are sensitive to light and temperature, so storage in a dark, cool, and dry place is advisable. For long-term storage, maintaining the compound at -20°C is recommended.

Q3: What is the mechanism of action for this compound as a pH probe?

A3: Like many fluorescent pH indicators, this compound's fluorescence intensity or its excitation/emission spectra change in response to varying proton concentrations (pH). At different pH levels, the fluorophore exists in protonated or deprotonated states, each with distinct photophysical properties. By measuring these changes in fluorescence, the intracellular pH can be determined.

Q4: Can this compound be used for ratiometric measurements?

A4: Ratiometric pH measurements offer a significant advantage as they are independent of the probe's concentration. This is often achieved by measuring the ratio of fluorescence intensities at two different excitation or emission wavelengths. Whether this compound is suitable for ratiometric imaging depends on its specific spectral properties and whether it possesses an isosbestic point.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Solution
Weak or No Fluorescence Signal Incorrect filter sets or microscope settings.Ensure the excitation and emission wavelengths used match the spectral properties of this compound. Verify that the light source is on and the shutter is open.
Low probe concentration.Optimize the loading concentration of this compound. Perform a concentration-response curve to find the optimal concentration that yields a bright signal without inducing cellular toxicity.
Photobleaching.Minimize the exposure of the sample to the excitation light. Use neutral density filters to reduce light intensity or decrease exposure times.
High Background Fluorescence Autofluorescence from cells or medium.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a phenol (B47542) red-free medium during imaging.[2]
Non-specific binding of the probe.Ensure proper washing steps after loading the probe to remove any unbound this compound.
Probe precipitation.Ensure that the probe is fully dissolved in the loading buffer. Aggregates can lead to bright, punctate background signals.
Rapid Signal Fading (Photobleaching) Excessive excitation light intensity.Reduce the intensity of the excitation light source by using neutral density filters.
Prolonged exposure time.Decrease the image acquisition time. For time-lapse imaging, increase the interval between acquisitions.
Oxygen scavengers are absent.Consider using an antifade mounting medium or adding oxygen scavengers to your imaging buffer if compatible with your experimental setup.
Inconsistent or Non-reproducible Results Inconsistent probe loading.Standardize the loading time, temperature, and probe concentration for all experiments.
Cell health variability.Ensure that cells are healthy and not overly confluent. Perform experiments on cells from a similar passage number.
pH calibration issues.Perform an in situ calibration for each experiment to accurately correlate fluorescence ratios to pH values.

Experimental Protocols

Protocol: Measurement of Intracellular pH using this compound

This protocol outlines a general procedure for measuring intracellular pH in cultured cells using this compound.

1. Reagent Preparation:

  • Prepare a stock solution of this compound in high-quality, anhydrous DMSO.
  • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and a series of calibration buffers with known pH values (e.g., ranging from pH 5.5 to 8.5).
  • For in situ calibration, prepare a calibration buffer containing a protonophore such as nigericin (B1684572) (10 µM) to equilibrate the intracellular and extracellular pH.

2. Cell Preparation and Probe Loading:

  • Culture cells on glass-bottom dishes suitable for fluorescence microscopy.
  • On the day of the experiment, wash the cells with the loading buffer.
  • Dilute the this compound stock solution in the loading buffer to the desired final concentration (e.g., 1-10 µM).
  • Incubate the cells with the this compound loading solution for a specified time (e.g., 30-60 minutes) at 37°C.
  • After incubation, wash the cells twice with the loading buffer to remove excess probe.

3. Fluorescence Imaging:

  • Mount the dish on the stage of a fluorescence microscope equipped with appropriate filter sets for this compound.
  • Acquire images at the pH-sensitive and, if applicable, the isosbestic excitation/emission wavelengths.
  • Minimize light exposure to prevent photobleaching.

4. In Situ Calibration:

  • After acquiring experimental data, perfuse the cells with the calibration buffers containing nigericin, starting from the lowest to the highest pH.
  • Acquire images for each calibration buffer.
  • Generate a calibration curve by plotting the ratio of fluorescence intensities against the corresponding pH values.

5. Data Analysis:

  • Measure the fluorescence intensity of individual cells or regions of interest.
  • Calculate the fluorescence ratio for your experimental and calibration images.
  • Convert the experimental fluorescence ratios to pH values using the calibration curve.

Data Presentation

Table 1: Hypothetical Photophysical Properties of this compound

PropertyValue
Excitation Wavelength (pH-sensitive)490 nm
Excitation Wavelength (Isosbestic)440 nm
Emission Wavelength535 nm
pKa~7.0
Quantum Yield (Φ) at pH 8.00.65
Quantum Yield (Φ) at pH 6.00.15

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calib Calibration & Analysis A Prepare this compound Stock C Load Cells with this compound A->C B Culture Cells B->C D Wash Cells C->D E Acquire Fluorescence Images D->E F In Situ Calibration E->F G Data Analysis F->G H Determine Intracellular pH G->H

Caption: Experimental workflow for intracellular pH measurement.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Binds PLC Phospholipase C Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC Protein Kinase C DAG->PKC Activates NHE1 Na+/H+ Exchanger 1 PKC->NHE1 Phosphorylates & Activates H_ion H+ NHE1->H_ion Extrudes pH_increase Intracellular pH Increases NHE1->pH_increase Leads to

Caption: Hypothetical signaling pathway leading to intracellular pH change.

References

Technical Support Center: (E)-Hbt-O Imaging for Improved Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-Hbt-O imaging. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound, a fluorescent probe for monitoring subtle pH fluctuations in living cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and achieve a high signal-to-noise ratio.

Disclaimer

Detailed experimental data and peer-reviewed publications specifically on the "this compound" isomer are limited. The following protocols, tables, and troubleshooting advice have been synthesized from information on the closely related Hbt-O probe, general principles of HBT-based fluorescent dyes, and best practices in live-cell fluorescence microscopy.[1][2] These guidelines are intended to be a starting point and may require optimization for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent probe that is an isomer of Hbt-O. It is designed for monitoring subtle pH fluctuations in living cells.[1][2]

Q2: What is the mechanism of action for HBT-based fluorescent probes?

HBT (2-(2′-hydroxyphenyl)benzothiazole) based probes often exhibit Excited-State Intramolecular Proton Transfer (ESIPT). This process results in a large Stokes shift (a significant difference between the excitation and emission wavelengths), which is advantageous for reducing background noise and improving the signal-to-noise ratio in fluorescence imaging.[3] The fluorescence of these probes is often sensitive to the local pH environment.[3]

Q3: What are the common challenges when using fluorescent probes like this compound for live-cell imaging?

Common challenges in live-cell imaging include photobleaching, phototoxicity, low signal-to-noise ratio, and high background fluorescence.[4] Proper experimental design and optimization of imaging parameters are crucial to mitigate these issues.

Q4: How can I minimize photobleaching and phototoxicity?

To minimize photobleaching and phototoxicity, it is recommended to use the lowest possible excitation light intensity and the shortest possible exposure times. You can also use antifade reagents in your mounting medium for live cells to enhance fluorophore photostability.[4] For long-term imaging, ensure your cells are maintained in a controlled environment (temperature, CO2) to prevent stress.[4]

Q5: What factors can contribute to a low signal-to-noise ratio (SNR)?

A low SNR can be caused by several factors, including low probe concentration, insufficient excitation light, high background fluorescence, and detector noise. Optimizing these parameters is key to improving your image quality.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Signal/Dim Fluorescence - Inadequate probe concentration.- Suboptimal excitation or emission wavelength.- Photobleaching from excessive light exposure.- Titrate the this compound concentration to find the optimal staining level.- Verify the excitation and emission maxima for your specific experimental conditions (e.g., pH). HBT-based probes can have pH-dependent spectral shifts.[3]- Reduce excitation light intensity and exposure time. Use an antifade reagent if possible.[4]
High Background Fluorescence - Autofluorescence from cells or media.- Nonspecific binding of the probe.- High probe concentration.- Use phenol (B47542) red-free imaging medium to reduce autofluorescence.[5]- Wash cells thoroughly after probe incubation to remove unbound dye.- Optimize the probe concentration; too much probe can lead to high background.
Photobleaching (Signal Fades Quickly) - High intensity and/or prolonged light exposure.- Decrease the laser power/light source intensity.- Reduce the exposure time per frame.- Decrease the frequency of image acquisition for time-lapse experiments.- Use a mounting medium with an antifade agent.[4]
Phototoxicity (Cells Appear Stressed or Die) - Excessive light exposure, especially at shorter wavelengths.- High probe concentration leading to cellular stress.- Minimize overall light exposure to the sample.[4]- Use the longest possible excitation wavelength that is still efficient.- Ensure the probe concentration is at the lowest effective level.- Maintain optimal cell culture conditions during imaging (37°C, 5% CO2).[5]
Noisy or Erratic Signal - Electrical interference from other equipment.- Detector noise.- Unstable pH environment.- Check for and isolate sources of electrical noise near the microscope.[6][7]- Increase the signal by optimizing probe concentration and excitation, which will improve the signal-to-noise ratio.- Ensure your imaging buffer is well-calibrated and stable.

Experimental Protocols

General Workflow for Live-Cell pH Imaging with this compound

This protocol provides a general framework. Optimal concentrations, incubation times, and imaging parameters should be determined empirically for your specific cell type and experimental setup.

G cluster_prep Cell Preparation cluster_staining Probe Loading cluster_imaging Image Acquisition cluster_analysis Data Analysis cell_seeding Seed cells on imaging-compatible plates/slides cell_growth Allow cells to adhere and grow (24-48h) cell_seeding->cell_growth prepare_probe Prepare this compound working solution cell_growth->prepare_probe incubate_probe Incubate cells with probe solution prepare_probe->incubate_probe wash_cells Wash cells to remove excess probe incubate_probe->wash_cells mount_sample Mount sample on microscope stage wash_cells->mount_sample set_params Set imaging parameters (excitation/emission, exposure) mount_sample->set_params acquire_images Acquire baseline and experimental images set_params->acquire_images process_images Image processing (background subtraction) acquire_images->process_images quantify_signal Quantify fluorescence intensity process_images->quantify_signal analyze_data Analyze and interpret pH changes quantify_signal->analyze_data

Caption: General experimental workflow for this compound imaging.

Detailed Methodology
  • Cell Preparation:

    • Seed your cells of interest onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

    • Culture the cells in their standard growth medium until they reach the desired confluency (typically 50-70%).

  • Probe Loading:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution to a working concentration (e.g., 1-10 µM) in a serum-free medium or an appropriate imaging buffer (e.g., HBSS).

    • Remove the culture medium from the cells and wash once with the imaging buffer.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.

    • After incubation, wash the cells two to three times with the imaging buffer to remove any unbound probe.

  • Image Acquisition:

    • Place the dish or slide on the microscope stage, ensuring the cells are maintained at 37°C and, if necessary, 5% CO2.[5]

    • Locate the cells using a low magnification objective to minimize light exposure.[4]

    • Switch to a higher magnification objective for imaging.

    • Set the excitation and emission wavelengths based on the spectral properties of HBT-based probes (e.g., excitation around 365 nm, emission in the blue and/or green spectrum depending on pH).[3]

    • Adjust the exposure time and excitation intensity to the lowest levels that provide a detectable signal above background.

    • Acquire images for your baseline and experimental conditions.

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between experimental parameters and the desired outcome of a high signal-to-noise ratio.

G cluster_inputs Experimental Parameters cluster_outcomes Potential Issues & Desired Outcome probe_conc Probe Concentration low_signal Low Signal probe_conc->low_signal high_bg High Background probe_conc->high_bg optimization Optimization probe_conc->optimization exc_intensity Excitation Intensity exc_intensity->low_signal photobleach Photobleaching exc_intensity->photobleach phototox Phototoxicity exc_intensity->phototox exc_intensity->optimization exp_time Exposure Time exp_time->low_signal exp_time->photobleach exp_time->phototox exp_time->optimization high_snr High SNR optimization->high_snr

Caption: Balancing experimental parameters to achieve high SNR.

References

(E)-Hbt-O stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of (E)-Hbt-O, a fluorescent probe for monitoring pH fluctuations in living cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an isomer of HBT-O, which is a fluorescent probe utilized to monitor subtle pH changes within living cells.[1] Its fluorescence properties make it a valuable tool in cell biology research, particularly for studies involving cellular pH regulation, organelle function, and cellular responses to stimuli. HBT-based fluorophores are known for their photostability in aqueous solutions.

Q2: What are the recommended storage conditions for this compound?

Storage FormatTemperatureLight ConditionsDuration
Dry/Lyophilized ≤ -15°CIn the darkAt least 24 months[2]
Resuspended (Stock Solution) -20°C or -70°CIn the darkSeveral months[2]
Resuspended (Working Dilution) 4°CIn the darkUp to 24 hours

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, reconstitute the lyophilized this compound powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Ensure the chosen solvent is compatible with your experimental system. It is recommended to prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the volume of solvent introduced into your experiment. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What precautions should I take when handling this compound?

As with any chemical reagent, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the compound in a well-ventilated area. To prevent photobleaching and degradation, minimize the exposure of this compound, both in its solid form and in solution, to light. Use amber vials or wrap tubes with aluminum foil for storage.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or weak fluorescent signal - Incorrect filter set: Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. - Low probe concentration: The concentration of the probe in the sample may be too low. Optimize the loading concentration. - Photobleaching: Excessive exposure to the excitation light source. Reduce exposure time or light intensity.
High background fluorescence - Incomplete removal of excess probe: Ensure thorough washing of cells after loading with the probe. - Autofluorescence: The cells or medium may have intrinsic fluorescence. Image an unstained control sample to assess background levels.
Signal fades quickly - Photobleaching: The probe is being exposed to high-intensity light for extended periods. - Probe instability: The probe may be degrading in the experimental conditions (e.g., extreme pH, presence of reactive oxygen species).
Inconsistent results between experiments - Variability in probe loading: Ensure consistent loading time, temperature, and concentration. - Inconsistent cell health: Use healthy, actively growing cells for experiments. - Instrument variability: Check the stability and settings of your fluorescence microscope or plate reader.

Experimental Protocols

General Protocol for Cellular pH Measurement using this compound

This protocol provides a general guideline for using this compound to measure intracellular pH. Optimization of probe concentration, loading time, and buffer composition may be necessary for specific cell types and experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other appropriate physiological buffer

  • Cell culture medium

  • Fluorescence microscope or plate reader with appropriate filter sets

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to a final concentration of 1-10 mM.

  • Cell preparation: Seed cells on a suitable imaging dish or plate and allow them to adhere overnight.

  • Probe loading:

    • Dilute the this compound stock solution in pre-warmed cell culture medium or a suitable buffer to the desired final concentration (typically in the low micromolar range).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells 2-3 times with warm PBS or buffer to remove any excess probe.

  • Imaging:

    • Add fresh, pre-warmed buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for this compound.

    • Acquire images at different pH values if performing a pH calibration.

Visualizations

Experimental_Workflow Experimental Workflow for Cellular pH Measurement cluster_prep Preparation cluster_loading Probe Loading cluster_imaging Imaging cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution dilute_probe Dilute Probe in Medium prep_stock->dilute_probe seed_cells Seed Cells incubate Incubate with Cells seed_cells->incubate dilute_probe->incubate wash_cells Wash to Remove Excess Probe incubate->wash_cells acquire_images Acquire Fluorescence Images wash_cells->acquire_images analyze_data Analyze Fluorescence Intensity vs. pH acquire_images->analyze_data

Caption: A typical workflow for measuring intracellular pH using this compound.

Troubleshooting_Logic Troubleshooting Common Fluorescence Microscopy Issues cluster_weak Weak or No Signal cluster_high High Background cluster_fade Signal Fades Quickly start Problem with Fluorescence Signal check_filters Check Filter Set start->check_filters Weak/No Signal improve_wash Improve Washing Steps start->improve_wash High Background minimize_bleaching Minimize Photobleaching start->minimize_bleaching Signal Fades optimize_conc Optimize Probe Concentration check_filters->optimize_conc Filters Correct reduce_exposure Reduce Light Exposure optimize_conc->reduce_exposure Concentration Optimized check_autofluor Check for Autofluorescence improve_wash->check_autofluor Washing Thorough check_stability Check Probe Stability in Medium minimize_bleaching->check_stability Bleaching Minimized

Caption: A logical diagram for troubleshooting common issues in fluorescence experiments.

References

Technical Support Center: Minimizing Cytotoxicity of (E)-Hbt-O in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the cytotoxicity of (E)-Hbt-O is limited in publicly available literature. This guide is based on the known properties of its structural analogs, particularly quinoline (B57606) and hydrazone derivatives, and general principles of cell culture and toxicology. The recommendations provided should be adapted and optimized for your specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known function?

This compound, also known as (E)-2-((2-(2-hydroxybenzylidene)hydrazinyl)methyl)quinolin-8-ol, is an isomer of HBT-O. HBT-O is utilized as a fluorescent probe for monitoring subtle pH fluctuations within living cells[1].

Q2: What are the potential reasons for observing cytotoxicity with this compound?

While this compound is designed as a fluorescent probe, its chemical structure contains moieties, such as quinoline and hydrazone, which have been associated with anticancer and cytotoxic effects in other molecules[2][3]. The observed cytotoxicity could stem from:

  • Off-target effects: The compound may interact with cellular components other than its intended target, leading to unintended biological consequences.

  • High concentrations: Exceeding the optimal concentration range can lead to non-specific effects and cell death.

  • Solvent toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).

  • Induction of Apoptosis: Structurally related quinoline and hydrazone compounds have been shown to induce apoptosis (programmed cell death) in cancer cell lines[3].

Q3: What is the likely mechanism of this compound-induced cytotoxicity?

Based on studies of analogous compounds, this compound could potentially induce cytotoxicity through the activation of apoptotic pathways. Some quinoline derivatives have been observed to cause cell cycle arrest and induce apoptosis[3]. This could involve the activation of caspases, a family of proteases that are key players in programmed cell death.

Troubleshooting Guide

Problem Possible Cause Solution
High levels of cell death observed even at low concentrations of this compound. The cell line being used is particularly sensitive to quinoline-based compounds.- Perform a dose-response experiment with a wide range of concentrations to determine the EC50 value. - Reduce the incubation time of the cells with the compound. - Consider using a more robust cell line if your experimental goals permit.
Inconsistent cytotoxicity results between experiments. - Variability in cell seeding density. - Inconsistent incubation times. - Degradation of the this compound stock solution.- Ensure a consistent cell seeding density for all experiments. - Standardize all incubation periods. - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.
High background in cytotoxicity assays (e.g., MTT assay). - Contamination of the cell culture. - Interference of this compound with the assay itself.- Regularly check cell cultures for any signs of contamination. - Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents.
Control cells (treated with vehicle only) show signs of toxicity. The concentration of the solvent (e.g., DMSO) is too high.- Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (generally under 0.5%). - Include a solvent-only control in all experiments.

Quantitative Data on Related Compounds

The following table summarizes the cytotoxic activities of some quinoline and hydrazone derivatives against various cancer cell lines. This data is provided for context and to illustrate the potential range of cytotoxic concentrations for compounds with similar structural motifs to this compound.

Compound TypeCell LineIC50 (µM)Reference
2-Aminodihydroquinoline analog (5f)MDA-MB-231 (Breast Cancer)~2[3]
2-Aminodihydroquinoline analog (5h)MDA-MB-231 (Breast Cancer)~2[3]
(E)-2-benzothiazole hydrazone (3o)HL-60 (Leukemia)Not specified[2]
(E)-2-benzothiazole hydrazone (3p)MDAMB-435 (Breast Cancer)Not specified[2]
Hydroquinone-chalcone-pyrazoline hybrid (4)MCF-7 (Breast Cancer)28.8 - 124.6[4]
Hydroquinone-chalcone-pyrazoline hybrid (4)HT-29 (Colorectal Carcinoma)28.8 - 124.6[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability after treatment with this compound.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a broad range of concentrations.

    • Include untreated controls and vehicle-only (e.g., DMSO) controls.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis Detection

This method allows for the differentiation between viable, apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Visualizations

cluster_workflow Experimental Workflow for Cytotoxicity Assessment A 1. Cell Seeding (96-well plate) B 2. Treatment with this compound (Dose-response and time-course) A->B C 3. Cell Viability Assay (e.g., MTT) B->C D 4. Data Analysis (Calculate IC50) C->D E 5. Mechanism of Death Assay (e.g., Annexin V/PI) D->E F 6. Optimization (Adjust concentration/time) E->F

Caption: A general workflow for assessing and optimizing the use of this compound to minimize cytotoxicity.

cluster_pathway Hypothetical Signaling Pathway for this compound Induced Apoptosis E_Hbt_O This compound Cell_Stress Cellular Stress / Off-target Binding E_Hbt_O->Cell_Stress High Concentration / Prolonged Exposure Apoptotic_Signal Initiation of Apoptotic Signal Cell_Stress->Apoptotic_Signal Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3, -8, -9) Apoptotic_Signal->Caspase_Activation Execution Execution of Apoptosis (DNA fragmentation, membrane blebbing) Caspase_Activation->Execution

Caption: A potential apoptotic pathway that may be induced by this compound, based on related compounds.

References

Technical Support Center: (E)-Hbt-O Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for background fluorescence when using (E)-Hbt-O and related 2-(2'-hydroxyphenyl)benzothiazole-based fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of 2-(2'-hydroxyphenyl)benzothiazole (HBT), a class of fluorescent probes known for their use in bioimaging.[1][2] These probes are often utilized in applications such as cellular imaging and sensing due to their unique photophysical properties.[3][4] HBT-based probes are noted for their photostability in aqueous solutions, which makes them advantageous for various biological assays.[5]

Q2: What are the typical excitation and emission wavelengths for HBT-based probes?

The photophysical properties of HBT derivatives can vary significantly based on their specific chemical structure and solvent environment. Generally, HBT and its derivatives exhibit a large Stokes shift, which is the difference between the maximum excitation and emission wavelengths. For example, one HBT derivative was reported to have a major absorption band at 359 nm and a maximum fluorescence emission at 510 nm in a PBS buffer (pH 7.0). However, modifications to the HBT core can red-shift the emission into the near-infrared region, with some derivatives emitting above 650 nm. It is crucial to consult the specific technical data sheet for the exact this compound derivative you are using.

Q3: Are this compound probes prone to high background fluorescence?

While HBT fluorophores are considered advantageous for bioimaging due in part to a lack of autofluorescence background, high background signals can still arise from various sources within an experiment. These sources can be broadly categorized as autofluorescence from the biological sample itself and non-specific binding of the fluorescent probe.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can significantly impact the quality and interpretation of experimental data. Below is a systematic guide to identifying and mitigating common sources of background noise when using this compound probes.

Step 1: Identify the Source of Background Fluorescence

A crucial first step is to determine whether the background is from sample autofluorescence or from the experimental reagents and procedures.

Experimental Protocol: Control Experiments for Background Source Identification

  • Unstained Sample Control: Prepare a sample of your cells or tissue that undergoes all the same processing steps as your experimental samples (e.g., fixation, permeabilization) but is not incubated with the this compound probe.

  • Probe-Only Control: Prepare a sample with only the this compound probe in your imaging medium, without any cells or tissue.

  • Image Acquisition: Image both control samples and your fully stained experimental sample using the exact same imaging parameters (e.g., laser power, gain, exposure time).

Interpreting the Results:

Control Sample Observation Likely Source of Background Next Steps
High signal in Unstained SampleAutofluorescenceProceed to "Correcting for Autofluorescence"
Low signal in Unstained Sample, High signal in Stained SampleNon-specific probe binding or reagent contaminationProceed to "Minimizing Non-Specific Binding"
High signal in Probe-Only SampleContaminated probe or imaging mediumPrepare fresh reagents

Troubleshooting Workflow

G start High Background Fluorescence Detected unstained_control Prepare Unstained Control start->unstained_control stained_sample Prepare Stained Sample with this compound start->stained_sample image_samples Image All Samples with Identical Settings unstained_control->image_samples stained_sample->image_samples analyze_unstained Analyze Unstained Control Image image_samples->analyze_unstained autofluorescence High Background in Unstained Control? (Autofluorescence) analyze_unstained->autofluorescence Yes nonspecific_binding Low Background in Unstained Control? (Non-specific Binding) analyze_unstained->nonspecific_binding No autofluorescence_solutions Implement Autofluorescence Reduction Strategies: - Spectral Unmixing - Chemical Quenching - Adjust Imaging Wavelengths autofluorescence->autofluorescence_solutions binding_solutions Optimize Staining Protocol: - Titrate Probe Concentration - Optimize Washing Steps - Use Blocking Agents nonspecific_binding->binding_solutions end Improved Signal-to-Noise Ratio autofluorescence_solutions->end binding_solutions->end

Caption: A flowchart for troubleshooting high background fluorescence.

Step 2: Correcting for Autofluorescence

Autofluorescence is the natural fluorescence emitted by biological structures. Common sources include collagen, elastin, NADH, and flavins.

Potential Cause Recommended Solution
Endogenous Fluorophores Spectral Unmixing: If your imaging system has this capability, you can create a spectral profile of the autofluorescence from your unstained sample and computationally subtract it from your experimental images.
Chemical Quenching: Treat fixed samples with a quenching agent like sodium borohydride (B1222165) (for aldehyde-induced fluorescence) or commercial reagents designed to reduce autofluorescence.
Wavelength Selection: If possible, use an this compound derivative that excites and emits in the red or near-infrared spectrum, as autofluorescence is typically stronger at shorter wavelengths.

Experimental Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

  • Fixation and Washing: After fixing your sample with an aldehyde-based fixative (e.g., 4% paraformaldehyde), wash it thoroughly with a buffered saline solution like PBS.

  • Prepare Quenching Solution: Freshly prepare a 0.1% solution of sodium borohydride in PBS.

  • Incubation: Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Thorough Washing: Wash the samples three times with PBS for 5 minutes each to remove all traces of the quenching agent.

  • Staining: Proceed with your standard staining protocol using this compound.

Step 3: Minimizing Non-Specific Binding of this compound

Non-specific binding occurs when the fluorescent probe adheres to unintended targets in the sample.

Potential Cause Recommended Solution
Probe Concentration Too High Titrate the Probe: Perform a concentration series to find the optimal concentration of this compound that provides a good signal-to-noise ratio. Start with the manufacturer's recommended concentration and test several dilutions below and above it.
Insufficient Washing Optimize Wash Steps: Increase the number and duration of wash steps after incubating with the probe. This helps to remove unbound or loosely bound probe molecules.
Hydrophobic Interactions Use Blocking Agents: For tissue sections or cells with high levels of non-specific binding sites, consider using a blocking solution. While commonly used in immunofluorescence, a protein-based blocking agent like Bovine Serum Albumin (BSA) can sometimes reduce non-specific binding of small molecule probes.
Contaminated Reagents Prepare Fresh Solutions: Ensure all buffers and media are freshly prepared and filtered to remove any particulate or microbial contamination that could be fluorescent.

Experimental Protocol: Optimizing this compound Probe Concentration

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound probe in your final staining buffer. A good starting point is to test concentrations ranging from 0.1x to 10x the concentration recommended in the literature or by the manufacturer.

  • Stain Samples: Stain a separate sample with each concentration, keeping all other parameters (incubation time, temperature, washing steps) constant.

  • Image and Analyze: Image each sample using identical acquisition settings.

  • Determine Optimal Concentration: Analyze the images to identify the lowest concentration that provides a strong specific signal with minimal background.

Logical Relationship of Background Correction

G cluster_sources Sources of Background cluster_methods Correction Methods cluster_outcome Desired Outcome Autofluorescence Autofluorescence Endogenous molecules (e.g., NADH, collagen) SpectralUnmixing Spectral Unmixing Computationally separate signals Autofluorescence->SpectralUnmixing ChemicalQuenching Chemical Quenching Reduce autofluorescence with reagents Autofluorescence->ChemicalQuenching NonspecificBinding Non-specific Binding Probe adheres to unintended targets ProtocolOptimization Protocol Optimization Titrate probe, improve washing, use blocking agents NonspecificBinding->ProtocolOptimization ImprovedSNR Improved Signal-to-Noise Ratio SpectralUnmixing->ImprovedSNR ChemicalQuenching->ImprovedSNR ProtocolOptimization->ImprovedSNR

Caption: Relationship between sources of background and correction methods.

Quantitative Data Summary

The following table summarizes key parameters for HBT-based fluorescent probes based on available literature. Note that these are representative values and may differ for your specific this compound derivative.

Parameter Value Range Reference
Excitation Wavelength (λex) 350 - 450 nm (can be higher for red-shifted derivatives)
Emission Wavelength (λem) 450 - 700+ nm
Stokes Shift Typically large, can be >150 nm
Recommended Probe Concentration Varies significantly by application, titration is essential
Common Autofluorescence Emission 400 - 550 nmGeneral Knowledge

By systematically working through these troubleshooting steps and utilizing the provided protocols, researchers can effectively minimize background fluorescence and improve the quality of their data when working with this compound and other HBT-based fluorescent probes.

References

Technical Support Center: (E)-Hbt-O Acetoxymethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for the cell loading protocol of (E)-Hbt-O acetoxymethyl (AM) ester. The information is based on established methodologies for similar AM ester-containing fluorescent probes and should be adapted and optimized for your specific cell type and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of cell loading for this compound AM ester?

A1: Like other acetoxymethyl ester dyes, this compound AM ester is a non-polar molecule that can passively diffuse across the live cell membrane.[1] Once inside the cell, intracellular esterases cleave the AM ester group, converting the molecule into its fluorescent, membrane-impermeable form, which is then trapped within the cell.

Q2: What are the critical parameters to optimize for successful cell loading?

A2: Key parameters to optimize include the final concentration of the this compound AM ester, incubation time, temperature, and cell density. For some AM esters, the concentrations of the solvent (e.g., DMSO) and a dispersing agent (e.g., Pluronic F-127) are also crucial for efficient loading.[2][3]

Q3: Is this compound AM ester toxic to cells?

A3: High concentrations of AM esters and prolonged incubation times can be cytotoxic. It is essential to perform a concentration-response experiment to determine the optimal concentration that yields robust fluorescent signal with minimal impact on cell viability.

Experimental Protocol: Cell Loading with this compound AM Ester

This protocol is a general guideline. Optimization is required for specific cell types and experimental setups.

Materials:

  • This compound acetoxymethyl ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic™ F-127 (optional, but recommended)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • Cultured cells

Stock Solution Preparation:

  • Prepare a 1-10 mM stock solution of this compound AM ester in anhydrous DMSO.

  • Optional: To aid in the dispersion of the AM ester in aqueous media, prepare a 10% (w/v) Pluronic F-127 solution in anhydrous DMSO.

Cell Loading Protocol:

  • Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.

  • Prepare the loading buffer by diluting the this compound AM ester stock solution into HBSS or another appropriate buffer to the final desired concentration (typically in the range of 1-10 µM).

  • Optional: If using Pluronic F-127, first mix the this compound AM ester stock solution with the Pluronic F-127 solution before diluting in the buffer. The final concentration of Pluronic F-127 should be around 0.02-0.1%.

  • Remove the culture medium from the cells.

  • Wash the cells once with pre-warmed HBSS.

  • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C. The optimal time and temperature may vary.

  • After incubation, wash the cells twice with pre-warmed HBSS to remove excess dye.

  • Add fresh, pre-warmed medium or buffer to the cells.

  • Proceed with your downstream application (e.g., fluorescence microscopy, flow cytometry).

Troubleshooting Guide

Issue Possible Cause Solution
Low or No Fluorescence Signal 1. Inefficient dye loading. 2. Dye degradation. 3. Low esterase activity in cells.1. Increase the dye concentration or incubation time. Optimize loading temperature. Consider using Pluronic F-127 to improve dye solubility.[2][3] 2. Ensure the AM ester stock solution is fresh and has been stored properly (protected from light and moisture). 3. Increase incubation time or temperature to enhance esterase activity.
High Background Fluorescence 1. Incomplete removal of extracellular dye. 2. Dye leakage from cells.1. Perform additional washes after incubation. 2. Reduce the incubation time or temperature. Image cells immediately after loading.
Cell Death or Morphological Changes 1. Cytotoxicity from the AM ester. 2. Cytotoxicity from the solvent (DMSO).1. Decrease the concentration of the this compound AM ester. Reduce the incubation time. 2. Ensure the final DMSO concentration in the loading buffer is low (typically <0.5%).[2][3]
Inconsistent Staining Between Cells 1. Uneven dye distribution. 2. Variation in esterase activity among cells.1. Gently agitate the plate during incubation to ensure even distribution of the loading buffer. Ensure a homogenous cell monolayer. 2. This may be inherent to the cell population. Analyze a larger population of cells.

Visualization of Key Processes

G cluster_workflow Cell Loading Workflow prep Prepare Loading Buffer (this compound AM Ester in HBSS) wash1 Wash Cells with HBSS prep->wash1 load Incubate with Loading Buffer (30-60 min, 37°C) wash1->load wash2 Wash Cells to Remove Excess Dye load->wash2 image Image or Analyze Cells wash2->image

Caption: Experimental workflow for loading cells with this compound AM ester.

G Extracellular Extracellular Space Intracellular Intracellular Space E_Hbt_O_AM_ext This compound AM Ester (Membrane Permeable) E_Hbt_O_AM_int This compound AM Ester E_Hbt_O_AM_ext->E_Hbt_O_AM_int Passive Diffusion E_Hbt_O This compound (Fluorescent, Membrane Impermeable) E_Hbt_O_AM_int->E_Hbt_O Esterases Intracellular Esterases Esterases->E_Hbt_O Cleavage of AM group

Caption: Mechanism of this compound AM ester loading and intracellular activation.

References

Technical Support Center: Calibration of (E)-Hbt-O and other pH-sensitive Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pH-sensitive fluorescent probe (E)-Hbt-O and other similar fluorophores.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fluorescence pH-dependent?

This compound, or (E)-2-(2'-hydroxyphenyl)benzoxazole, is a fluorescent molecule that belongs to the hydroxyphenyl-benzazole (HBX) family of dyes. Its fluorescence is sensitive to pH due to the presence of a phenolic hydroxyl group that can be protonated or deprotonated depending on the acidity of the surrounding environment. This protonation/deprotonation alters the electronic structure of the molecule, thereby affecting its fluorescence properties, such as intensity and emission wavelength.

Q2: What is the optimal excitation and emission wavelength for this compound?

The optimal excitation and emission wavelengths for this compound and its derivatives can vary depending on the specific molecular structure, solvent, and pH. Generally, for 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivatives, the enol form exhibits a UV emission, while the keto tautomer, formed after excited-state intramolecular proton transfer (ESIPT), emits at a lower energy (longer wavelength).[1] It is crucial to determine the optimal excitation and emission wavelengths for your specific experimental conditions by running an excitation-emission matrix scan.

Q3: How often should I calibrate my pH meter for these experiments?

For accurate measurements, it is recommended to calibrate your pH meter daily before starting your experiments.[2] If you are conducting a long series of measurements, it is good practice to check the calibration periodically.

Q4: Can I reuse my buffer solutions for calibration?

No, it is not recommended to reuse buffer solutions for pH meter calibration. Always use fresh, certified buffer solutions to ensure the accuracy of your calibration.[2]

Q5: What is the inner filter effect and how can I avoid it?

The inner filter effect occurs when the sample is too concentrated, leading to the re-absorption of emitted fluorescence by other fluorophore molecules in the solution. This can distort the fluorescence signal. To avoid this, it is recommended to work with dilute solutions of your fluorescent probe.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal

  • Possible Cause: Incorrect excitation or emission wavelength settings.

    • Solution: Ensure that you are using the optimal excitation and emission wavelengths for this compound under your experimental conditions. Perform an excitation-emission scan to determine the peak wavelengths.

  • Possible Cause: The concentration of the fluorophore is too low.

    • Solution: Increase the concentration of your this compound solution. However, be mindful of the inner filter effect at high concentrations.

  • Possible Cause: The pH of the solution is outside the sensitive range of the probe.

    • Solution: Verify the pH of your buffer solutions. The fluorescence of this compound is pH-dependent, and the signal may be weak at certain pH values.

  • Possible Cause: Photobleaching of the fluorophore.

    • Solution: Minimize the exposure of your sample to the excitation light. Use neutral density filters if necessary to reduce the intensity of the excitation source.

Issue 2: Inconsistent or Drifting Fluorescence Readings

  • Possible Cause: Unstable pH.

    • Solution: Ensure that your buffer solutions are properly prepared and have a stable pH. Check for any potential sources of pH drift in your experimental setup.

  • Possible Cause: Temperature fluctuations.

    • Solution: Maintain a constant temperature throughout your experiment, as fluorescence intensity can be temperature-dependent. Use a temperature-controlled sample holder if available.

  • Possible Cause: Air bubbles in the cuvette.

    • Solution: Ensure that there are no air bubbles in the light path of the cuvette. Gently tap the cuvette to dislodge any bubbles.

Issue 3: Inaccurate pH Measurements

  • Possible Cause: Improperly calibrated pH meter.

    • Solution: Recalibrate your pH meter using fresh, certified buffer solutions. Follow the manufacturer's instructions for the calibration procedure.

  • Possible Cause: Contaminated or old pH electrode.

    • Solution: Clean the pH electrode according to the manufacturer's instructions. If the problem persists, the electrode may need to be replaced.[3][4][5]

Data Presentation

The following table provides representative data on the pH-dependent fluorescence quantum yield of a pH-sensitive naphthalimide dye, which demonstrates a similar principle to this compound. This data illustrates the significant change in fluorescence output with varying pH.

pHFluorescence Quantum Yield (%)
5.040.0
9.02.4
Data sourced from a study on a pH-sensitive naphthalimide dye, demonstrating the principle of pH-dependent fluorescence.[6]

Experimental Protocols

Protocol 1: Preparation of pH Buffer Solutions

This protocol outlines the preparation of a series of buffer solutions with different pH values for creating a calibration curve.

  • Prepare Stock Solutions:

    • 0.1 M Citric Acid

    • 0.2 M Sodium Phosphate (B84403) Dibasic

    • 0.1 M Boric Acid

    • 0.1 M Sodium Hydroxide

    • 0.1 M Hydrochloric Acid

  • Prepare Universal Buffer: Mix equal volumes of the citric acid, sodium phosphate dibasic, and boric acid stock solutions.

  • Adjust pH: Titrate the universal buffer with 0.1 M NaOH or 0.1 M HCl to achieve the desired pH values (e.g., 4, 5, 6, 7, 8, 9, 10).

  • Verify pH: Use a calibrated pH meter to accurately measure and confirm the pH of each buffer solution.

Protocol 2: Generating a pH-Fluorescence Calibration Curve

This protocol describes the procedure for measuring the fluorescence intensity of this compound at different pH values to generate a calibration curve.

  • Prepare this compound Stock Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Prepare Working Solutions: For each pH buffer prepared in Protocol 1, add a small, constant volume of the this compound stock solution to a fixed volume of the buffer to achieve the desired final concentration of the fluorophore. Ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid affecting the pH.

  • Set up the Fluorometer:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Set the excitation and emission wavelengths to the optimal values for this compound.

    • Set the excitation and emission slit widths.

  • Measure Fluorescence:

    • Use a clean cuvette for each measurement.

    • First, measure the fluorescence of a blank sample (the buffer solution without the fluorophore) for each pH value to account for background fluorescence.

    • Measure the fluorescence intensity of each this compound working solution at the different pH values. Record at least three independent measurements for each pH.

  • Data Analysis:

    • Subtract the blank fluorescence from the sample fluorescence for each pH value.

    • Plot the average background-corrected fluorescence intensity as a function of pH to generate the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_buffers Prepare pH Buffers (pH 4-10) mix_solutions Prepare Working Solutions (Probe in each pH buffer) prep_buffers->mix_solutions prep_probe Prepare this compound Stock Solution prep_probe->mix_solutions measure_fluorescence Measure Fluorescence (Fluorometer) mix_solutions->measure_fluorescence correct_background Background Correction measure_fluorescence->correct_background plot_curve Plot Calibration Curve (Fluorescence vs. pH) correct_background->plot_curve

Caption: Experimental workflow for generating a pH-fluorescence calibration curve.

ph_fluorescence_relationship cluster_plot Fluorescence vs. pH p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 xaxis pH yaxis Fluorescence Intensity

Caption: General relationship between pH and fluorescence intensity for a pH-sensitive probe.

References

Validation & Comparative

A Head-to-Head Battle of Intracellular pH Probes: (E)-Hbt-O vs. SNARF

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of intracellular pH (pHi) analysis, the choice of a fluorescent probe is a critical decision. This guide provides a comprehensive comparison of two prominent ratiometric pH indicators: the well-established Seminaphtharhodafluor (SNARF) and the more recent 2-(2'-hydroxyphenyl)benzothiazole derivative, (E)-Hbt-O. This objective analysis, supported by experimental data, aims to illuminate the key performance characteristics of each probe to aid in the selection of the optimal tool for specific research needs.

The accurate measurement of pHi is paramount in understanding a vast array of cellular processes, from enzyme activity and cell proliferation to apoptosis and drug resistance. Fluorescent probes that exhibit a pH-dependent shift in their emission or excitation spectra, known as ratiometric indicators, are particularly valuable as they allow for quantitative measurements that are less susceptible to variations in probe concentration, photobleaching, and cell path length.

At a Glance: Key Performance Metrics

To facilitate a direct comparison, the essential photophysical and performance characteristics of this compound and SNARF are summarized in the table below.

PropertyThis compound / HBTSNARF-1
pKa Not explicitly reported for HBT-O; HBT derivatives show sensitivity in the neutral to acidic range.~7.5[1][2][3][4]
Excitation Wavelength (Optimal) ~365 nm (for HBT)514 nm, 532 nm, or 568 nm[1]
Emission Wavelengths (Ratiometric) Hypochromatic shift of ~50 nm from neutral to acidic pH for HBT-O. HBT emits at ~510 nm.~580 nm (acidic) and ~640 nm (basic)
Quantum Yield (Φ) 0.32 (for HBT fluorophore)Not consistently reported, but generally considered to have moderate brightness.
Key Features Ratiometric probe for neutral to acidic pH ranges with a significant emission shift.Well-established ratiometric indicator with a pKa suitable for physiological pH.
Reported Limitations Limited data available on specific pKa and quantum yield for the this compound isomer.Can be sensitive to the intracellular environment, potentially leading to spectral shifts and quenching.

Delving Deeper: A Comparative Analysis

This compound: A Probe for the Acidic Realm

This compound, an isomer of HBT-O, is a fluorescent probe designed for monitoring subtle pH fluctuations within living cells, particularly in the neutral to acidic range. The sensing mechanism of HBT-O is based on an intramolecular charge transfer (ICT) process upon protonation, which results in a significant hypochromatic (blue) shift of approximately 50 nm in its fluorescence emission spectrum as the pH moves from neutral to acidic conditions.

SNARF: The Established Workhorse for Physiological pH

SNARF, and its various derivatives like SNARF-1, are among the most widely used fluorescent probes for intracellular pH measurements. With a pKa of approximately 7.5, SNARF-1 is ideally suited for monitoring pH changes within the physiological range of the cytoplasm (typically pH 7.2-7.4).

SNARF-1 is a dual-emission ratiometric indicator. When excited at a single wavelength (e.g., 514 nm, 532 nm, or 568 nm), it displays two distinct emission peaks that respond differently to pH changes. The emission at around 580 nm is more prominent in acidic conditions, while the emission at approximately 640 nm intensifies as the pH becomes more alkaline. The ratio of the fluorescence intensities at these two wavelengths provides a reliable measure of the intracellular pH.

However, it is important to note that the spectral properties of SNARF can be influenced by the intracellular environment, potentially leading to quenching of the fluorescence signal and a shift in its pKa. Therefore, in situ calibration is often recommended for accurate quantitative measurements.

Experimental Protocols: A Guide to Intracellular pH Measurement

General Protocol for Intracellular pH Measurement using Fluorescent Probes

The following outlines a general workflow for measuring intracellular pH using either this compound or SNARF. Specific concentrations and incubation times may need to be optimized depending on the cell type and experimental conditions.

experimental_workflow cluster_cell_prep Cell Preparation cluster_probe_loading Probe Loading cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis cell_culture Culture cells on coverslips or plates loading Incubate cells with probe-AM ester cell_culture->loading wash1 Wash cells to remove excess probe loading->wash1 imaging Acquire images at dual emission wavelengths wash1->imaging ratio Calculate the ratio of fluorescence intensities imaging->ratio calibration Convert ratio to pH using a calibration curve ratio->calibration ph_sensing_pathway cluster_probe Fluorescent Probe cluster_cellular Cellular Environment cluster_detection Detection Protonated Probe-H+ (Form A) Deprotonated Probe- (Form B) Protonated->Deprotonated Emission_A Emission λ1 Protonated->Emission_A Emission_B Emission λ2 Deprotonated->Emission_B H_ion Intracellular [H+] H_ion->Protonated equilibrium Signaling Signaling Pathways (e.g., growth factors, ion channels) Signaling->H_ion regulates Excitation Excitation Light Excitation->Protonated Excitation->Deprotonated Ratio Ratio (λ1 / λ2) Emission_A->Ratio Emission_B->Ratio pH_Value Calculated pHi Ratio->pH_Value

References

(E)-Hbt-O Outshines Traditional pH Indicators for Cellular and Intracellular pH Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison reveals the superior performance of the fluorescent probe (E)-Hbt-O over conventional pH indicators like phenolphthalein (B1677637) and methyl orange, particularly for applications in biological research and drug development. Key advantages include its suitability for live-cell imaging, high sensitivity to subtle pH changes in the physiological range, and lower toxicity.

Researchers and scientists working in cellular biology and drug discovery require precise and non-invasive methods to monitor pH fluctuations within living cells. While traditional pH indicators have been staples in chemistry for decades, their application in sensitive biological systems is limited. The fluorescent probe this compound, an isomer of HBT-O, has emerged as a powerful alternative, offering significant advantages for measuring pH in living cells.[1] This guide provides an objective comparison of this compound with traditional indicators, supported by performance data and detailed experimental protocols.

Performance Comparison: this compound vs. Traditional Indicators

The superiority of this compound for biological applications is evident when comparing its performance characteristics with those of phenolphthalein and methyl orange.

FeatureThis compound / HBT-OPhenolphthaleinMethyl Orange
Sensing Mechanism Fluorescence (Intramolecular Charge Transfer)ColorimetricColorimetric
Optimal pH Range Neutral to Acidic8.2 - 10.03.1 - 4.4
pKa ~7.0 (for HBT derivative)~9.5~3.47
Response to pH Change Turquoise to olivine (B12688019) emission color change and ~50 nm hypochromatic shiftColorless to pinkRed to yellow
Quantum Yield (Φ) 0.32 (for HBT at pH 7.0)Not applicable (non-fluorescent)Not applicable (non-fluorescent)
Application Live-cell imaging, intracellular pH monitoringAcid-base titrationsAcid-base titrations
Photostability GoodModerate (can fade in strong light)Moderate (can be bleached by strong oxidizing agents)
Toxicity Nearly non-toxic for living cellsLow general toxicityMutagenic properties
Solubility Good water solubilitySparingly soluble in water, soluble in ethanolSoluble in water

Key Advantages of this compound

The distinct properties of this compound make it exceptionally well-suited for the nuanced demands of cellular and intracellular pH monitoring.

High Sensitivity and Ratiometric Measurement in Physiological pH: HBT-O, of which this compound is an isomer, can detect subtle changes in pH in the range from neutral to acidic, which is highly relevant for many cellular processes.[2] The probe exhibits a significant shift in its fluorescence emission wavelength of approximately 50 nm as the pH changes, allowing for ratiometric measurements that are more accurate and less susceptible to variations in probe concentration or excitation intensity.[2]

Suitability for Live-Cell Imaging: One of the most significant advantages of this compound is its applicability in live-cell imaging. Its good water solubility and low cytotoxicity mean that it can be introduced into cellular environments with minimal perturbation to the biological system.[2] Traditional indicators are generally not suitable for intracellular measurements.

Reversibility: The response of HBT-O to pH changes is reversible, enabling the dynamic monitoring of pH fluctuations in real-time.[2] This is crucial for studying cellular responses to various stimuli or drug treatments.

Lower Toxicity: HBT-O has been shown to be nearly non-toxic to living cells, a critical requirement for any probe used in biological research. In contrast, methyl orange has been reported to have mutagenic properties, making it unsuitable for applications involving living cells.

Signaling Pathway and Experimental Workflow

The functionality of this compound is based on an intramolecular charge transfer (ICT) mechanism. In a neutral environment, the molecule is in its deprotonated form. Upon acidification, the phenolic hydroxyl group becomes protonated, which alters the electronic properties of the molecule and leads to a shift in its fluorescence emission.

pH_Sensing_Mechanism Neutral_pH Deprotonated this compound (High ICT) Acidic_pH Protonated this compound (Low ICT) Neutral_pH->Acidic_pH + H⁺ Fluorescence_High Turquoise Fluorescence Neutral_pH->Fluorescence_High Emits at longer wavelength Fluorescence_Low Olivine Fluorescence Acidic_pH->Fluorescence_Low Emits at shorter wavelength

Caption: pH sensing mechanism of this compound.

The general workflow for using a fluorescent probe like this compound for intracellular pH measurement involves several key steps, from cell preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Cell_Culture Culture Cells Probe_Loading Load Cells with This compound Cell_Culture->Probe_Loading Incubation Incubate Probe_Loading->Incubation Microscopy Fluorescence Microscopy Incubation->Microscopy Image_Capture Capture Images at Two Emission Wavelengths Microscopy->Image_Capture Ratio_Calculation Calculate Fluorescence Intensity Ratio Image_Capture->Ratio_Calculation Calibration Generate pH Calibration Curve Ratio_Calculation->Calibration pH_Determination Determine Intracellular pH Calibration->pH_Determination

Caption: General workflow for intracellular pH measurement.

Experimental Protocols

Measurement of Intracellular pH using a Fluorescent Probe (General Protocol)

This protocol provides a general framework for measuring intracellular pH using a fluorescent probe like this compound. Specific parameters such as probe concentration and incubation times may need to be optimized for different cell types and experimental conditions.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Fluorescent pH probe stock solution (e.g., this compound in DMSO)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Calibration buffers of known pH containing a H⁺/K⁺ ionophore (e.g., nigericin)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.

  • Probe Loading:

    • Prepare a loading solution by diluting the fluorescent probe stock solution in a balanced salt solution to the final working concentration.

    • Remove the culture medium from the cells and wash once with the balanced salt solution.

    • Add the loading solution to the cells and incubate under appropriate conditions (e.g., 37°C, 5% CO₂) for a specified time to allow for cellular uptake of the probe.

  • Washing: After incubation, remove the loading solution and wash the cells multiple times with the balanced salt solution to remove any extracellular probe.

  • Imaging:

    • Mount the dish on the stage of a fluorescence microscope.

    • Excite the probe at its excitation wavelength and capture fluorescence emission images at two different wavelengths corresponding to the protonated and deprotonated forms of the probe.

  • Calibration:

    • To determine the intracellular pH, a calibration curve must be generated.

    • Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 5.5 to 7.5). Each buffer should contain a H⁺/K⁺ ionophore like nigericin (B1684572) to equilibrate the intracellular and extracellular pH.

    • Treat the probe-loaded cells with each calibration buffer and acquire fluorescence images at the two emission wavelengths.

    • Calculate the ratio of the fluorescence intensities at the two wavelengths for each known pH.

    • Plot the fluorescence ratio against the pH to generate a calibration curve.

  • Data Analysis:

    • Calculate the fluorescence intensity ratio from the experimental images of the cells.

    • Determine the intracellular pH of the experimental cells by interpolating their fluorescence ratio on the calibration curve.

Acid-Base Titration using Phenolphthalein

This protocol describes the standard procedure for performing an acid-base titration using phenolphthalein as an indicator.

Materials:

  • Buret

  • Pipette and pipette filler

  • Erlenmeyer flask

  • Standardized solution of a base (e.g., 0.1 M NaOH)

  • Acid solution of unknown concentration

  • Phenolphthalein indicator solution (1% in ethanol)

Procedure:

  • Preparation:

    • Rinse the buret with a small amount of the standardized base solution and then fill the buret with the same solution, ensuring no air bubbles are in the tip. Record the initial volume.

    • Using a pipette, transfer a known volume of the acid solution into an Erlenmeyer flask.

    • Add 2-3 drops of phenolphthalein indicator to the acid solution in the flask. The solution should be colorless.

  • Titration:

    • Slowly add the base from the buret to the acid solution in the flask while continuously swirling the flask to ensure thorough mixing.

    • As the endpoint is approached, a temporary pink color will appear where the base is added. Continue adding the base drop by drop.

    • The endpoint is reached when the first faint but permanent pink color persists throughout the solution for at least 30 seconds.

  • Measurement:

    • Record the final volume of the base from the buret.

    • Calculate the volume of base added by subtracting the initial volume from the final volume.

  • Calculation:

    • Use the volume and molarity of the base and the volume of the acid to calculate the concentration of the acid solution using the stoichiometry of the acid-base reaction.

Acid-Base Titration using Methyl Orange

This protocol outlines the procedure for an acid-base titration using methyl orange, which is suitable for titrations involving a strong acid and a weak base.

Materials:

  • Buret

  • Pipette and pipette filler

  • Erlenmeyer flask

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Base solution of unknown concentration

  • Methyl orange indicator solution (0.1% in water)

Procedure:

  • Preparation:

    • Rinse and fill the buret with the standardized strong acid solution and record the initial volume.

    • Pipette a known volume of the base solution into an Erlenmeyer flask.

    • Add 2-3 drops of methyl orange indicator to the base solution. The solution will be yellow.

  • Titration:

    • Add the acid from the buret to the base solution while swirling the flask.

    • The endpoint is reached when the solution changes from yellow to a persistent orange/red color.

  • Measurement:

    • Record the final volume of the acid from the buret.

    • Calculate the volume of acid added.

  • Calculation:

    • Use the volumes and the molarity of the acid to determine the concentration of the base solution.

Conclusion

For researchers, scientists, and drug development professionals engaged in studies involving living cells, this compound offers a clear advantage over traditional pH indicators. Its high sensitivity, suitability for live-cell imaging, ratiometric measurement capabilities, and low toxicity provide a robust and reliable tool for investigating the intricate role of pH in biological systems. While traditional indicators remain valuable for classical chemical analyses like titrations, the future of cellular pH monitoring lies with advanced fluorescent probes like this compound.

References

Performance of 2-(2-Hydroxyphenyl)benzothiazole (HBT) Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) scaffold has emerged as a promising pharmacophore in the development of novel anti-cancer agents. Derivatives of this core structure have demonstrated significant cytotoxic and apoptotic effects across a range of cancer cell lines. This guide provides a comparative overview of the performance of various HBT derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic potential.

Comparative Efficacy of HBT Derivatives

The anti-cancer activity of HBT derivatives has been evaluated in several human cancer cell lines, with promising results observed in breast, liver, and lung cancer models. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a quantitative comparison of their potency.

Compound ClassCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Benzothiazole Benzylidine DerivativesHepG2Liver CancerComparable to DoxorubicinDoxorubicinNot specified
Benzothiazole Benzylidine DerivativesMCF-7Breast CancerComparable to DoxorubicinDoxorubicinNot specified
2-Substituted Benzothiazole with Nitro GroupHepG2Liver Cancer56.98Not specifiedNot specified
2-Substituted Benzothiazole with Fluorine GroupHepG2Liver Cancer59.17Not specifiedNot specified
Substituted Bromopyridine Acetamide BenzothiazoleSKRB-3Breast Cancer0.0012Not specifiedNot specified
Substituted Bromopyridine Acetamide BenzothiazoleSW620Colon Cancer0.0043Not specifiedNot specified
Substituted Bromopyridine Acetamide BenzothiazoleA549Lung Cancer0.044Not specifiedNot specified
Substituted Bromopyridine Acetamide BenzothiazoleHepG2Liver Cancer0.048Not specifiedNot specified
Methoxybenzamide Benzothiazole DerivativesVariousVarious1.1 - 8.8CisplatinNot specified
Chloromethylbenzamide Benzothiazole DerivativesVariousVarious1.1 - 8.8CisplatinNot specified

Note: "Comparable to Doxorubicin" indicates that the study found the efficacy to be similar to the reference drug without providing specific IC50 values in the abstract.

Mechanism of Action and Signaling Pathways

HBT derivatives exert their anti-cancer effects through the modulation of several critical signaling pathways, ultimately leading to apoptosis and inhibition of cell proliferation.[1] The primary mechanisms identified include the induction of apoptosis, downregulation of EGFR activity, and modulation of downstream pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[1]

HBT_Derivatives_Signaling_Pathway HBT HBT Derivatives EGFR EGFR HBT->EGFR Inhibition Apoptosis Apoptosis HBT->Apoptosis Induction PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK ERK ERK/MAPK EGFR->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation ERK->Proliferation

Caption: Signaling pathways modulated by HBT derivatives in cancer cells.

Experimental Protocols

The evaluation of the anti-cancer activity of HBT derivatives involves a series of in vitro assays to determine their effects on cell viability, apoptosis, and specific cellular mechanisms.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the HBT derivatives and a reference drug (e.g., Doxorubicin) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the IC50 concentration of the HBT derivative for a specified time (e.g., 24 hours).

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Following treatment with HBT derivatives, total protein is extracted from the cells using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., EGFR, Akt, mTOR, STAT3) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Start: Synthesized HBT Derivatives Cell_Culture Cancer Cell Lines (e.g., MCF-7, HepG2) Start->Cell_Culture MTT Cell Viability Assay (MTT) Cell_Culture->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Western_Blot Western Blot Analysis (Signaling Proteins) IC50->Western_Blot Data_Analysis Data Analysis & Interpretation Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating the anti-cancer activity of HBT derivatives.

Conclusion

Derivatives of the 2-(2-hydroxyphenyl)benzothiazole scaffold have demonstrated considerable potential as anti-cancer agents in preclinical studies. Their efficacy against various cancer cell lines, coupled with their ability to modulate key oncogenic signaling pathways, warrants further investigation. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of these promising compounds for therapeutic applications.

References

A Comparative Guide to Intracellular pH Analysis: (E)-Hbt-O and Other Leading Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of intracellular pH (pHi) is paramount for unraveling the complexities of cellular function and pathology. The choice of a fluorescent probe is a critical determinant for the accuracy and reliability of these measurements. This guide provides an objective comparison of (E)-Hbt-O, a probe based on the 2-(2′-hydroxyphenyl)benzothiazole (HBT) scaffold, with two widely used alternatives: BCECF-AM and SNARF-1. This comparison is supported by a summary of their performance characteristics, detailed experimental protocols, and a discussion of their respective advantages and limitations.

Performance at a Glance: A Quantitative Comparison

The selection of an appropriate pH indicator is contingent on the specific experimental conditions, including the expected pH range, the instrumentation available, and the cell type under investigation. The following table summarizes the key performance characteristics of this compound and its alternatives.

FeatureThis compound (Representative)BCECFCarboxy SNARF-1
Ratiometric Method Excited-State Intramolecular Proton Transfer (ESIPT)Dual ExcitationDual Emission
Excitation Maxima ~360 nm~440 nm (pH-insensitive), ~490 nm (pH-sensitive)~555 nm
Emission Maxima ~510 nm~535 nm~580 nm (acidic), ~640 nm (basic)[1]
pKa ~7.3 (based on HBT derivatives)[2]~7.0~7.5[1]
Optimal pH Range ~6.5 - 8.0 (estimated)~6.5 - 7.5~7.0 - 8.0[1]
Stokes Shift Large (~150 nm)Small (~45 nm)Moderate (~25 nm and ~85 nm)
Photostability Generally goodProne to photobleachingModerate
Cytotoxicity Generally lowLowLow

Principles of pH Measurement

The underlying principle for these fluorescent probes is their pH-dependent spectral properties. However, they employ distinct mechanisms to achieve ratiometric measurements, which are crucial for mitigating artifacts arising from variations in dye concentration, photobleaching, and cell volume.

This compound and the ESIPT Mechanism

This compound belongs to the family of 2-(2'-hydroxyphenyl)benzothiazole (HBT) dyes, which exhibit a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, the probe exists in an enol form. Upon excitation, a rapid and reversible proton transfer occurs from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring, leading to the formation of a keto tautomer. This tautomer is responsible for the fluorescence emission. The equilibrium between the enol and keto forms is pH-dependent, thus allowing for the ratiometric measurement of pH. A key advantage of ESIPT-based probes is their typically large Stokes shift, which minimizes self-absorption and crosstalk between excitation and emission signals.[3]

BCECF: The Dual-Excitation Standard

BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) is a dual-excitation, single-emission dye. The ratio of the fluorescence intensity at a single wavelength (around 535 nm) when excited at two different wavelengths—one that is pH-sensitive (~490 nm) and one that is pH-insensitive or isosbestic (~440 nm)—is used to determine the intracellular pH.

SNARF-1: The Dual-Emission Alternative

In contrast, SNARF-1 (Seminaphthorhodafluor) is a single-excitation, dual-emission probe. It is excited at a single wavelength (typically around 555 nm), and the ratio of the fluorescence intensities at two different emission wavelengths—one corresponding to the acidic form (~580 nm) and the other to the basic form (~640 nm)—is used to calculate the pH.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate intracellular pH measurements. The following is a generalized protocol that can be adapted for this compound, BCECF-AM, and SNARF-1 with appropriate adjustments to dye concentrations and filter sets.

1. Reagent Preparation

  • Stock Solution: Prepare a 1-5 mM stock solution of the acetoxymethyl (AM) ester form of the fluorescent probe in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Loading Buffer: Prepare a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution.

  • Calibration Buffers: Prepare a series of buffers with known pH values (e.g., ranging from pH 6.0 to 8.0 in 0.2-0.5 pH unit increments).

  • Nigericin (B1684572) Stock Solution: Prepare a 10 mM stock solution of the protonophore nigericin in ethanol. Nigericin is used to equilibrate the intracellular and extracellular pH for calibration.

2. Cell Loading

  • Culture cells to an appropriate confluency on a suitable imaging platform (e.g., glass-bottom dishes or 96-well plates).

  • Dilute the probe stock solution into the loading buffer to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.

  • Remove the culture medium from the cells and wash once with the loading buffer.

  • Add the probe-containing loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with the loading buffer to remove any extracellular dye.

  • Add fresh loading buffer to the cells and allow them to de-esterify the AM ester for at least 30 minutes at room temperature in the dark.

3. In Situ Calibration

  • To generate a calibration curve, replace the buffer in a subset of the loaded cells with the calibration buffers.

  • Add nigericin to the calibration buffers at a final concentration of 5-10 µM to equilibrate the intracellular and extracellular pH.

  • Incubate for 5-10 minutes to allow for pH equilibration.

  • Measure the fluorescence intensity ratio for each pH point using a fluorescence microscope, plate reader, or flow cytometer with the appropriate filter sets for the chosen probe.

  • Plot the fluorescence ratio against the corresponding pH values to generate a calibration curve.

4. Data Acquisition and Analysis

  • For experimental samples, acquire fluorescence images or readings using the same settings as for the calibration.

  • Calculate the fluorescence ratio for the experimental samples.

  • Determine the intracellular pH of the experimental samples by interpolating their fluorescence ratios on the calibration curve.

Comparative Analysis: Making an Informed Choice

The selection between this compound, BCECF, and SNARF-1 should be guided by the specific experimental goals and available instrumentation.

Advantages of this compound:

  • Large Stokes Shift: The ESIPT mechanism of HBT-based probes results in a significant separation between the excitation and emission spectra, which reduces spectral overlap and improves the signal-to-noise ratio.[3]

  • Good Photostability: HBT derivatives are generally reported to have good photostability, making them suitable for time-lapse imaging experiments.

Advantages of BCECF:

  • Well-Established: BCECF is a widely used and well-characterized probe, with a vast body of literature supporting its use.

  • Optimal pKa for Cytosolic pH: Its pKa of ~7.0 is ideal for measuring pH changes in the physiological range of the cytosol.

Advantages of SNARF-1:

  • Longer Emission Wavelengths: The red-shifted emission of SNARF-1 reduces interference from cellular autofluorescence, which is more prominent at shorter wavelengths.

  • Suitability for Confocal Microscopy: Its excitation in the visible range makes it compatible with common laser lines used in confocal microscopy.

Limitations to Consider:

  • This compound: As a less common probe, its properties may not be as extensively characterized in biological systems as BCECF and SNARF-1. The precise pKa may vary depending on the specific derivative.

  • BCECF: It is susceptible to photobleaching, which can be a limitation for long-term imaging experiments. Its shorter emission wavelength may also overlap with cellular autofluorescence.

  • SNARF-1: The pKa of ~7.5 is slightly higher than the typical cytosolic pH, which may make it less sensitive to small pH fluctuations around pH 7.0.

Visualizing the Workflow and Principles

To further clarify the experimental process and the principles of ratiometric measurement, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reagent_prep Reagent Preparation (Probe, Buffers, Nigericin) cell_loading Cell Loading with AM Ester Probe reagent_prep->cell_loading cell_culture Cell Culture cell_culture->cell_loading de_esterification De-esterification cell_loading->de_esterification calibration In Situ Calibration (Nigericin) de_esterification->calibration data_acquisition Data Acquisition de_esterification->data_acquisition calibration_curve Generate Calibration Curve calibration->calibration_curve ratio_calculation Fluorescence Ratio Calculation data_acquisition->ratio_calculation ph_determination Determine Intracellular pH ratio_calculation->ph_determination calibration_curve->ph_determination

Experimental Workflow for Intracellular pH Measurement

G cluster_bcecf BCECF (Dual Excitation) cluster_snarf SNARF-1 (Dual Emission) ex1_bcecf Excitation 1 (~490 nm, pH-sensitive) em_bcecf Emission (~535 nm) ex1_bcecf->em_bcecf ex2_bcecf Excitation 2 (~440 nm, Isosbestic) ex2_bcecf->em_bcecf ratio_bcecf Ratio = I(Ex1) / I(Ex2) em_bcecf->ratio_bcecf ex_snarf Excitation (~555 nm) em1_snarf Emission 1 (~580 nm, Acidic) ex_snarf->em1_snarf em2_snarf Emission 2 (~640 nm, Basic) ex_snarf->em2_snarf ratio_snarf Ratio = I(Em2) / I(Em1) em1_snarf->ratio_snarf em2_snarf->ratio_snarf

Ratiometric Measurement Principles of BCECF and SNARF-1

References

A Comparative Guide to Intracellular pH Measurement: Assessing the Accuracy and Precision of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of intracellular pH (pHi) is a critical component in understanding a multitude of cellular processes. The fluorescent probe (E)-Hbt-O, an isomer of the pH-sensitive HBT-O, has emerged as a tool for monitoring these fluctuations. This guide provides an objective comparison of this compound with established alternative fluorescent probes, supported by available experimental data and detailed methodologies to assist in the selection of the most appropriate tool for your research needs.

Performance Comparison of Intracellular pH Indicators

The selection of a fluorescent pHi indicator is contingent on a variety of factors, including its photophysical properties, operational pH range, and its performance within the complex intracellular environment. While direct quantitative comparisons of accuracy and precision across all probes under identical conditions are not extensively available in the literature, this guide synthesizes available data to provide a comparative overview. The following table summarizes key performance parameters for this compound and its primary competitors: 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), seminaphthorhodafluor (SNARF) dyes, and genetically encoded sensors like pHluorin and mApple.

Parameter This compound / HBT-based Probes BCECF SNARF Dyes (e.g., SNARF-1, SNARF-5F) Genetically Encoded Sensors (e.g., pHluorin, mApple)
Ratiometric Method Ratiometric (Excitation or Emission)Dual-ExcitationDual-EmissionRatiometric (Excitation or Lifetime)
pKa Varies with specific derivative~7.0[1][2]~6.4 - 7.5[3]~6.9 (pHluorin)[4]
Optimal pH Range Typically in the physiological range~6.5 - 7.5[1][5]~6.0 - 8.0[3][6]~5.4 - 8.4 (pHluorin)[4]
Accuracy Not explicitly reported in comparative studiesError of ~2% reported in one study[7]< 0.2 pH units (for a related probe)[8]< 0.1 - 0.2 pH units[8]
Precision (Std. Dev.) Not explicitly reported in comparative studies~0.08 pH units in one study[9]± 0.10 pH units (SNARF-1)[10]Not explicitly reported in comparative studies
Phototoxicity Not extensively documentedHigh[5]Lower than BCECF[5]Generally low
Intracellular Retention Not extensively documentedModerate to Poor[5]Good[5]Excellent (genetically expressed)

Experimental Protocols

Accurate and reproducible pHi measurements are critically dependent on meticulous experimental execution. Below are detailed methodologies for cell loading and in situ calibration for the most common fluorescent probes.

Cell Loading with Acetoxymethyl (AM) Ester Derivatives (for this compound, BCECF, and SNARF)

The acetoxymethyl ester forms of these dyes are membrane-permeant and are cleaved by intracellular esterases to trap the fluorescent indicator inside the cell.

  • Preparation of Stock Solution: Prepare a 1-10 mM stock solution of the AM ester derivative in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO)[3].

  • Cell Preparation:

    • Suspension cells: Harvest cells and resuspend them in a physiological buffer (e.g., HEPES-buffered saline) at a concentration of 1-5 x 10^6 cells/mL[1].

    • Adherent cells: Grow cells on coverslips or in appropriate imaging dishes.

  • Dye Loading: Add the stock solution to the cell suspension or culture medium to a final concentration of 1-10 µM. The optimal concentration and loading time should be determined empirically for each cell type. Incubate for 15-60 minutes at 37°C[1][11].

  • Washing: After incubation, wash the cells at least twice with the physiological buffer to remove extracellular dye[1].

  • De-esterification: Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete cleavage of the AM ester by intracellular esterases.

In Situ pH Calibration

To obtain accurate quantitative pHi measurements, it is crucial to perform an in situ calibration for each experiment. The most common method utilizes the K+/H+ ionophore nigericin (B1684572) to equilibrate the intracellular and extracellular pH.

  • Prepare High-Potassium Calibration Buffers: Prepare a series of buffers with a high potassium concentration (e.g., 120-150 mM KCl) and varying pH values that span the expected physiological range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0)[3][12].

  • Add Ionophore: Immediately before use, add nigericin to each calibration buffer to a final concentration of 5-10 µM. For some cell types, the addition of valinomycin (B1682140) (5-10 µM) may also be necessary to clamp the membrane potential[1].

  • Equilibration and Measurement:

    • Replace the buffer on the dye-loaded cells with the first high-potassium calibration buffer containing the ionophore(s).

    • Allow 5-10 minutes for the intracellular and extracellular pH to equilibrate[1].

    • Measure the fluorescence ratio at each pH point.

  • Generate Calibration Curve: Plot the measured fluorescence ratios against the corresponding known pH values of the calibration buffers to generate a standard curve.

  • Determine Experimental pHi: The fluorescence ratios from the experimental samples can then be used to determine the intracellular pH by interpolation from the calibration curve.

Signaling Pathways and Experimental Workflows

The underlying principle of fluorescent pH probes involves a change in their photophysical properties in response to protonation or deprotonation. This is often achieved through mechanisms like excited-state intramolecular proton transfer (ESIPT) in HBT-based probes, or changes in the electronic structure of fluorescein (B123965) and rhodamine derivatives.

Ratiometric Measurement Principle

Ratiometric measurements are crucial for accurate pHi quantification as they minimize the influence of variables such as dye concentration, photobleaching, and cell path length.

Ratiometric_Measurement cluster_BCECF BCECF (Dual-Excitation) cluster_SNARF SNARF (Dual-Emission) B_Exc1 Excitation 1 (~490 nm, pH-sensitive) B_Em Emission (~535 nm) B_Exc1->B_Em B_Exc2 Excitation 2 (~440 nm, pH-insensitive) B_Exc2->B_Em B_Ratio Ratio (Intensity at Ex1 / Intensity at Ex2) B_Em->B_Ratio S_Exc Excitation (~514 nm) S_Em1 Emission 1 (~580 nm) S_Exc->S_Em1 S_Em2 Emission 2 (~640 nm) S_Exc->S_Em2 S_Ratio Ratio (Intensity at Em1 / Intensity at Em2) S_Em1->S_Ratio S_Em2->S_Ratio

Caption: Ratiometric measurement principles for BCECF and SNARF probes.

Experimental Workflow for Intracellular pH Measurement

The following diagram outlines a typical workflow for conducting an intracellular pH measurement experiment using a fluorescent probe.

Experimental_Workflow start Start cell_prep Cell Preparation (Suspension or Adherent) start->cell_prep dye_loading Dye Loading (AM Ester Incubation) cell_prep->dye_loading wash Wash to Remove Extracellular Dye dye_loading->wash deester De-esterification wash->deester acquire_baseline Acquire Baseline Fluorescence Ratio deester->acquire_baseline calibration In Situ Calibration (Nigericin Method) deester->calibration determine_phi Determine Intracellular pH acquire_baseline->determine_phi generate_curve Generate Calibration Curve calibration->generate_curve generate_curve->determine_phi end End determine_phi->end

Caption: A generalized workflow for intracellular pH measurement.

Conclusion

The choice of a fluorescent probe for intracellular pH measurement is a critical decision that depends on the specific experimental requirements. While this compound and other HBT-based probes show promise, particularly due to their potential for ratiometric measurements based on excited-state intramolecular proton transfer, there is a notable lack of published, direct comparative data on their accuracy and precision against more established probes.

BCECF remains a widely used and well-characterized probe, though it is susceptible to phototoxicity. SNARF dyes offer the advantage of dual-emission ratiometry and lower phototoxicity. Genetically encoded sensors provide excellent intracellular retention and targeting capabilities, with some studies reporting high accuracy.

For all probes, rigorous in situ calibration is paramount to ensure the reliability of the obtained pHi values. Researchers should carefully consider the advantages and limitations of each probe and validate their chosen method within their specific experimental system to ensure the generation of accurate and precise data.

References

A Comparative Guide to (E)-Hbt-O and Other Fluorescent Probes for Intracellular pH Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the applications and validation of (E)-Hbt-O, a fluorescent probe for monitoring pH fluctuations in living cells. Its performance is objectively compared with other common pH-sensitive probes, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a stereoisomer of HBT-O, a fluorescent probe based on the 2-(2'-hydroxyphenyl)benzothiazole (HBT) scaffold. HBT and its derivatives are known for their unique photophysical properties, primarily their excited-state intramolecular proton transfer (ESIPT) mechanism, which often results in a large Stokes shift and sensitivity to the local environment. HBT-O was specifically designed to monitor subtle pH changes in the neutral to acidic range within living cells. Its mechanism relies on an intramolecular charge transfer (ICT) process that is modulated by protonation, leading to distinct changes in its fluorescence emission.[1]

Performance and Validation of HBT-O

The primary validation of HBT-O as a pH probe was presented by Sun M, et al. in 2017. The study demonstrated the probe's efficacy in monitoring pH fluctuations within living cells.

Key Performance Characteristics:

  • Ratiometric Response: HBT-O exhibits a ratiometric response to pH changes, which is a significant advantage for quantitative measurements as it minimizes errors from variations in probe concentration, excitation intensity, and instrument sensitivity.

  • Emission Shift: Upon a change in pH from neutral to acidic, HBT-O displays a significant hypsochromic (blue) shift in its fluorescence emission of approximately 50 nm (from ~560 nm to ~510 nm).[1]

  • Color Change: This spectral shift corresponds to a visible color change from turquoise in neutral conditions to olivine (B12688019) in acidic conditions.[1]

  • Cell Viability: The probe has been shown to have low toxicity in living cells, which is crucial for biological imaging applications.[1]

Quantitative Data Summary

The following table summarizes the fluorescence emission properties of HBT-O at various pH values as reported in the foundational study.

pHEmission Maximum (nm)Fluorescence Intensity (a.u.)
7.4~560(baseline)
7.0~550Increased
6.5~530Further Increased
6.0~510Maximum
5.5~510Slight Decrease

Note: The exact fluorescence intensity values are relative and depend on experimental conditions. The key takeaway is the trend of increasing intensity and the blue shift as pH decreases.

Comparison with Alternative pH Probes

HBT-O offers a valuable tool for intracellular pH measurement, but its performance should be considered in the context of other available probes.

ProbeSensing MechanismpH Range (approx.)Emission Change with Decreasing pHAdvantagesLimitations
HBT-O ICT5.5 - 7.4Ratiometric shift from ~560 nm to ~510 nm; intensity increasesGood water solubility, ratiometric, visible color changeRelatively new, fewer independent validation studies
BCECF (and its AM ester)pH-dependent ionization6.0 - 8.0Ratiometric (excitation shift); single emission at ~535 nmWell-established, commercially available, good for cytoplasmic pHSusceptible to photobleaching and leakage from cells
SNARF (and its AM ester)pH-dependent ionization6.0 - 8.0Ratiometric (emission shift from ~640 nm to ~580 nm)Ratiometric emission, suitable for a wide range of instrumentationCan be sensitive to ionic strength
HPTS (Pyranine)pH-dependent ionization6.0 - 8.0Ratiometric (excitation shift); single emission at ~510 nmHigh quantum yield, good water solubilityNot cell-permeable, requires microinjection or other loading techniques
Genetically Encoded Probes (e.g., pHluorin) Protein conformational change5.5 - 7.5Ratiometric (excitation or emission shifts depending on the variant)Targetable to specific organelles, no need for chemical loadingCan be toxic or affect cellular function, lower brightness than chemical dyes

Experimental Protocols

General Protocol for Intracellular pH Measurement with HBT-O

This protocol is based on the methodology described for HBT-O and general practices for using fluorescent pH probes.

  • Probe Preparation: Prepare a stock solution of this compound (or HBT-O) in DMSO (e.g., 1-10 mM).

  • Cell Culture: Plate cells (e.g., MCF-7) on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency in appropriate culture medium.

  • Probe Loading:

    • Dilute the HBT-O stock solution in serum-free cell culture medium or a suitable buffer (e.g., PBS) to the final working concentration (typically in the low micromolar range, e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash once with the loading buffer.

    • Add the HBT-O loading solution to the cells and incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Washing: Remove the loading solution and wash the cells multiple times with fresh, pre-warmed buffer to remove any extracellular probe.

  • Imaging:

    • Mount the dish on a fluorescence microscope equipped with an appropriate filter set.

    • Excite the cells at the excitation maximum of HBT-O (around 450 nm).

    • Acquire images in two emission channels corresponding to the acidic and neutral forms of the probe (e.g., a channel centered around 510 nm and another around 560 nm).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities from the two emission channels for each cell or region of interest.

    • Generate a calibration curve by exposing probe-loaded cells to buffers of known pH (using ionophores like nigericin (B1684572) and monensin (B1676710) to equilibrate intracellular and extracellular pH) and plotting the intensity ratio against the pH.

    • Use the calibration curve to convert the ratiometric data from the experimental cells into intracellular pH values.

Signaling Pathways and Experimental Workflows

While 2-(2'-hydroxyphenyl)benzothiazole derivatives are primarily utilized as fluorescent probes and are not typically studied for their direct interaction with specific signaling pathways, their application in measuring pH allows for the investigation of signaling events that involve pH changes. For instance, changes in intracellular pH are known to be associated with apoptosis, cell proliferation, and metabolic shifts.

Workflow for Investigating pH Changes in a Signaling Context

The following diagram illustrates a general workflow for using a pH probe like HBT-O to study the role of pH in a cellular signaling pathway.

G cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Analysis & Interpretation cell_culture Cell Culture stimulus Apply Stimulus (e.g., Drug, Growth Factor) cell_culture->stimulus 1. probe_loading Load Cells with HBT-O stimulus->probe_loading 2. imaging Ratiometric Fluorescence Imaging probe_loading->imaging 3. ph_quantification Quantify Intracellular pH Changes imaging->ph_quantification 5. calibration Generate pH Calibration Curve calibration->ph_quantification 4. correlation Correlate pH Changes with Signaling Pathway Activity (e.g., Western Blot, Immunofluorescence) ph_quantification->correlation 6. conclusion Draw Conclusions on the Role of pH in the Pathway correlation->conclusion 7.

Caption: Workflow for using HBT-O to study pH in signaling.

Conclusion

This compound and its parent compound HBT-O are promising fluorescent probes for the ratiometric imaging of intracellular pH, particularly in the neutral to acidic range. Their significant emission shift, good water solubility, and low cytotoxicity make them valuable tools for cell biology and drug discovery. While well-established probes like BCECF and SNARF are widely used, HBT-O provides a viable alternative with distinct spectral properties. Future validation studies by independent laboratories and direct comparative analyses against other probes will further solidify its position in the toolkit for cellular analysis.

References

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